Product packaging for Pleconaril(Cat. No.:CAS No. 153168-05-9)

Pleconaril

カタログ番号: B1678520
CAS番号: 153168-05-9
分子量: 381.3 g/mol
InChIキー: KQOXLKOJHVFTRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pleconaril is an antiviral drug from viral capsid inhibitor class, manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus. It acts by inhibiting viral replication. The use of this compound has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions.
This compound has been reported in Isatis tinctoria with data available.
This compound is a small-molecule inhibitor with activity against viruses in the picornaviridae family, including enterovirus and rhinovirus. This compound binds to a hydrophobic pocket in the major capsid protein and prevents uncoating of the viral RNA genome. In enteroviruses it also prevents the virus from attaching itself to the host cell.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18F3N3O3 B1678520 Pleconaril CAS No. 153168-05-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
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InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8057649
Record name Pleconaril
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Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

153168-05-9
Record name Pleconaril
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Record name 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)-
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Record name PLECONARIL
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Foundational & Exploratory

Pleconaril's Mechanism of Action Against Picornaviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pleconaril is a potent, orally bioavailable small-molecule antiviral agent with broad-spectrum activity against the Picornaviridae family of viruses, which includes rhinoviruses and enteroviruses. These viruses are responsible for a wide range of human diseases, from the common cold to more severe conditions like meningitis, myocarditis, and poliomyelitis. This compound functions as a capsid inhibitor, a class of antiviral drugs that directly target the viral protein shell. It integrates into a highly conserved hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid structure.[1][2][3][4] This stabilization prevents the conformational changes necessary for viral uncoating—the release of the viral RNA genome into the host cell cytoplasm—thereby halting the replication cycle before it can begin.[5][6][7] For some picornaviruses, this mechanism also interferes with the virus's ability to attach to host cell receptors.[2][4][5][7] This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action

The antiviral effect of this compound is a direct consequence of its high-affinity binding to a specific site on the picornavirus virion.

The VP1 Hydrophobic Binding Pocket

The picornavirus capsid is composed of 60 repeating protomers, each containing four viral proteins (VP1, VP2, VP3, and VP4). Within the core of VP1 lies a hydrophobic pocket, which is typically occupied by a cellular lipid molecule, often a fatty acid, known as a "pocket factor".[1][4] This pocket factor is believed to play a crucial role in the natural stability and lifecycle of the virion.[1] The structure of this pocket is remarkably conserved across most rhinovirus and enterovirus serotypes, making it an ideal target for a broad-spectrum antiviral drug.[5][6][8]

Capsid Binding and Stabilization

This compound is designed to mimic the size and shape of the natural pocket factor, allowing it to insert itself into and occupy this hydrophobic pocket.[4] Upon binding, this compound displaces the pocket factor and establishes multiple interactions within the pocket, acting as a molecular "glue".[4] This integration leads to a significant increase in the rigidity and thermal stability of the entire viral capsid.[2][5][7]

Inhibition of Viral Uncoating and Entry

Picornavirus infection requires a series of conformational changes in the capsid structure. After attaching to a host cell receptor, the virion typically undergoes a structural transition that leads to the release of its RNA genome into the cytoplasm.[9] The stabilization of the capsid by this compound prevents these essential conformational shifts.[2][3] The rigidified capsid is unable to properly interact with cellular receptors or undergo the expansion and disassembly required for uncoating.[5][7] Consequently, the viral RNA remains trapped within the non-infectious particle, and the infection is aborted.[1][2] In some serotypes, the conformational changes induced by this compound binding can also directly inhibit the initial attachment of the virus to the host cell.[5][7]

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Caption: Logical flow of this compound's mechanism of action.

Quantitative Data: Antiviral Activity & Cytotoxicity

The efficacy of this compound has been quantified against a wide array of picornavirus isolates using cell-based assays. The tables below summarize key findings, with all concentrations converted to micromolar (µM) for comparison (this compound MW: 381.3 g/mol ).

Table 1: In Vitro Activity of this compound against Enterovirus Isolates

Virus Group No. of Isolates Measurement Value (µM) Selectivity Index (SI) Reference(s)
Prototypic Strains 15 IC50 Range 0.001 - 1.05 - [10]
Clinical Isolates 215 IC50 Range 0.002 - 3.4 - [7]
Clinical Isolates 215 MIC50 ≤ 0.03 ≥ 417 [10]
Clinical Isolates 215 MIC90 ≤ 0.18 ≥ 69 [10]
EV-D68 1 EC50 0.43 > 29 [11]
Echovirus 11 (resistant) 1 IC50 > 12.5 - [7]

| Coxsackievirus A9 | - | IC50 Range | 10 - 25 | - |[8] |

IC50: 50% inhibitory concentration; MIC50/90: Minimum inhibitory concentration for 50%/90% of isolates. Selectivity Index = CC50 / IC50 (or MIC90), using a conservative CC50 of 12.5 µM.[10]

Table 2: In Vitro Activity of this compound against Rhinovirus (HRV) Isolates

Virus Group No. of Isolates Measurement Value (µg/mL) Value (µM) Reference(s)
Clinical Isolates 744 EC50 (50% of isolates) ≤ 0.05 ≤ 0.13 [6]
Clinical Isolates 744 EC50 (80% of isolates) ≤ 0.42 ≤ 1.10 [6]
Susceptible Variants 21 Median EC50 0.27 0.71 [6]

| Resistant Variants | 1 | EC50 | > 3.8 | > 9.97 |[6] |

EC50: 50% effective concentration.

Table 3: Cytotoxicity of this compound

Cell Line Measurement Value (µM) Reference(s)
Various (HeLa, LLC-MK2D, RD) CC50 Range 12.5 - 25 [10]

| HeLa | CC50 | 25.9 |[7] |

CC50: 50% cytotoxic concentration.

Key Experimental Protocols

The mechanism and efficacy of this compound have been elucidated through several key experimental techniques.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay is the standard method for determining the in vitro potency (IC50 or EC50) of an antiviral compound by measuring its ability to protect host cells from virus-induced death.

Methodology:

  • Cell Seeding: Appropriate host cells (e.g., HeLa, RD, Vero) are seeded into 96-well microtiter plates at a density that ensures a confluent monolayer forms after 24 hours of incubation (e.g., 2.8 x 10⁴ cells/well for HeLa cells).[1]

  • Compound Preparation: this compound is solubilized in a solvent like DMSO and then serially diluted to create a range of test concentrations. These stock dilutions are further diluted in cell culture medium.[1]

  • Infection: The cell monolayers are infected with a pre-titered amount of picornavirus, calculated to cause complete cell death (100% CPE) in control wells within 3-5 days.[1][5]

  • Treatment: Immediately after infection, the medium containing the serially diluted this compound is added to the wells. Control wells include uninfected cells (cell control) and infected cells without the drug (virus control).[1]

  • Incubation: Plates are incubated for 3-5 days at the optimal temperature for the virus (e.g., 37°C for enteroviruses) in a humidified CO₂ incubator.[1][6]

  • Quantification of CPE: After incubation, the cell viability in each well is assessed. This can be done qualitatively by microscopic inspection or quantitatively by adding a vital dye such as MTT or Neutral Red. The dye is taken up and metabolized only by living cells, producing a colorimetric signal that can be read by a spectrophotometer.[1][5]

  • Data Analysis: The optical density readings are converted to the percentage of CPE inhibition compared to controls. The IC50 or EC50 value is calculated as the drug concentration that inhibits the viral cytopathic effect by 50%.[5]

dot

CPE_Assay_Workflow start Start seed 1. Seed host cells in 96-well plate start->seed incubate1 2. Incubate 24h to form monolayer seed->incubate1 infect 4. Infect cell monolayer with Picornavirus incubate1->infect prepare 3. Prepare serial dilutions of this compound treat 5. Add this compound dilutions to infected cells prepare->treat infect->treat incubate2 6. Incubate 3-5 days treat->incubate2 stain 7. Add viability dye (e.g., MTT, Neutral Red) incubate2->stain read 8. Read absorbance on plate reader stain->read calculate 9. Calculate IC50/EC50 value read->calculate end End calculate->end

Caption: Experimental workflow for a Cytopathic Effect (CPE) assay.

Structural Analysis: X-ray Crystallography of Virus-Drug Complex

X-ray crystallography provides high-resolution, three-dimensional structural data, making it possible to visualize the precise interaction between this compound and the VP1 binding pocket.[8][11]

Methodology Outline:

  • Virus Propagation and Purification: Large quantities of high-titer virus are produced in cell culture and purified to homogeneity using techniques like sucrose gradient ultracentrifugation.

  • Crystallization: The purified virus is crystallized, typically using vapor diffusion methods. This involves mixing the concentrated virus solution with a precipitant solution and allowing it to equilibrate, slowly promoting the formation of highly ordered crystals.[12]

  • Drug-Complex Formation: The this compound-virus complex can be formed in two ways:

    • Soaking: Pre-formed virus crystals are soaked in a solution containing a high concentration of this compound, allowing the drug to diffuse into the binding pocket of the virions within the crystal lattice.[8]

    • Co-crystallization: The virus is incubated with this compound prior to the crystallization setup, ensuring the drug is bound before the crystal lattice forms.[11]

  • Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector.[11][13]

  • Structure Solution and Refinement: The diffraction pattern is computationally processed to determine the electron density map of the virus-drug complex. An atomic model is then built into this map and refined to produce a final, high-resolution 3D structure that shows the exact orientation and conformation of this compound within the binding pocket.[11][13]

Direct Quantification: Radiolabeled Ligand Binding Assay

This biochemical assay quantifies the direct binding of a drug to its target. While a specific protocol for this compound is not detailed in the provided results, a representative filtration-based assay for a small molecule binding to a protein target would follow these steps.

Representative Methodology:

  • Preparation: Purified picornavirus virions are prepared at a known concentration. A radiolabeled version of this compound (e.g., containing ³H or ¹⁴C) is synthesized.

  • Binding Reaction: The purified virions are incubated with the radiolabeled this compound in a buffer solution. To determine binding affinity (Kd), a saturation experiment is performed with increasing concentrations of the radioligand. To determine specificity and inhibitory constants (Ki) for non-labeled competitors, a fixed concentration of radioligand is incubated with varying concentrations of the competitor drug.[12]

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. The large virions with bound radioligand are retained on the filter, while the small, unbound radioligand molecules pass through.[12]

  • Washing: The filter is washed several times with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. This count is directly proportional to the amount of this compound bound to the virions.[12]

  • Data Analysis: The data are analyzed using non-linear regression to calculate binding parameters such as the Kd (dissociation constant) and Bmax (maximum number of binding sites).[12]

Conclusion

This compound embodies the success of rational, structure-based drug design. By targeting a conserved, druggable pocket in the picornavirus capsid, it achieves potent and broad-spectrum antiviral activity. Its mechanism—preventing viral uncoating by locking the capsid in a stable, non-infectious conformation—is a well-validated strategy for inhibiting this critical family of human pathogens. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for professionals engaged in antiviral research and development, offering a foundational understanding of this important capsid-binding inhibitor.

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Caption: Relationship between the VP1 pocket, pocket factor, and this compound.

References

The Rise and Fall of a Broad-Spectrum Antiviral: A Technical History of Pleconaril

Author: BenchChem Technical Support Team. Date: November 2025

EXTON, PA – Pleconaril (formerly Picovir®) stands as a significant case study in antiviral drug development. Born from the power of rational drug design, it promised a novel, broad-spectrum treatment for the vast majority of common colds and other serious picornavirus infections. However, its journey from a promising candidate to a regulatory setback provides critical lessons for the fields of virology and pharmacology. This technical guide details the discovery, mechanism, and extensive development history of this compound, offering in-depth insights for researchers, scientists, and drug development professionals.

Discovery and Rational Design

This compound (VP-63843) emerged from a concerted effort to develop a systemically available, broad-spectrum inhibitor of picornaviruses, a large family of RNA viruses including rhinoviruses (the primary cause of the common cold) and enteroviruses (responsible for diseases like meningitis and myocarditis).[1] The development process was a landmark example of rational drug design, leveraging a combination of X-ray crystallography of the viral capsid, computer modeling, and traditional medicinal chemistry.[1][2]

The core strategy was to target a highly conserved feature of the picornavirus structure: a hydrophobic pocket located within the viral protein 1 (VP1) of the capsid.[2][3] By designing a small molecule that could fit snugly into this pocket, researchers aimed to physically prevent the conformational changes required for the virus to infect a host cell.[1][4] The chemical structure of this compound, 3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy] phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole, was meticulously optimized to achieve the best possible fit across the majority of entero- and rhinovirus serotypes, thereby maximizing its antiviral spectrum and potency.[2][5]

Mechanism of Action

This compound is a member of the "capsid binder" class of antiviral agents. Its mechanism hinges on its high-affinity binding to the hydrophobic pocket within the VP1 protein.[3][6] This binding event stabilizes the viral capsid, making it more rigid.[2][3] The consequences of this stabilization differ slightly between virus types:

  • For Rhinoviruses: The increased rigidity of the capsid prevents the virus from attaching to its host cell receptor, ICAM-1.[7] This is the first critical step in infection.

  • For Enteroviruses: this compound binding primarily blocks the "uncoating" process, where the virus, after entering the cell, would normally release its RNA genome into the cytoplasm to begin replication.[3][7]

In both cases, by locking the capsid in a non-functional state, this compound effectively halts the viral life cycle before it can begin.[3]

Pleconaril_Mechanism_of_Action cluster_0 Picornavirus Infection Cycle cluster_1 This compound Intervention Virus Picornavirus (Rhinovirus/Enterovirus) Attachment Attachment to Host Receptor Virus->Attachment This compound This compound HostCell Host Cell Entry Entry into Cell HostCell->Entry Endocytosis Attachment->HostCell Uncoating Uncoating & RNA Release Entry->Uncoating Replication Viral Replication Uncoating->Replication Progeny New Virions Replication->Progeny Binding Binding & Capsid Stabilization This compound->Binding VP1_Pocket VP1 Hydrophobic Pocket VP1_Pocket->Binding Binding->Attachment Blocks Attachment (Rhinovirus) Binding->Uncoating Blocks Uncoating (Enterovirus)

This compound's dual mechanism against picornavirus infection.

In Vitro Antiviral Activity

This compound demonstrated potent and broad-spectrum activity against a vast array of clinically relevant picornavirus isolates in cell culture. Its efficacy was typically measured using a cytopathic effect (CPE) inhibition assay.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The in vitro activity of this compound was quantified by determining its ability to protect cell monolayers from virus-induced destruction (cytopathic effect).

  • Cell Seeding: Host cells appropriate for the target virus (e.g., HeLa cells for many rhinoviruses and enteroviruses, RD cells for others) were seeded into 96-well microtiter plates and incubated for approximately 24 hours to form a confluent monolayer.[6][8]

  • Compound Dilution: this compound was serially diluted to create a range of test concentrations.

  • Infection and Treatment: The cell culture medium was removed and replaced with medium containing a standardized amount of virus and the various dilutions of this compound. Control wells included virus-only (no drug) and cells-only (no virus, no drug).[8]

  • Incubation: The plates were incubated at the optimal temperature for viral replication (e.g., 33-37°C) for a period sufficient to cause complete CPE in the virus control wells (typically 3-5 days).[6][9]

  • Quantification: The plates were examined microscopically to assess the degree of cell protection. The 50% inhibitory concentration (IC50), defined as the drug concentration that protects 50% of the cell monolayer from virus-induced CPE, was then calculated.[8] In some assays, cell viability was quantified spectrophotometrically using an MTT dye-based assay.[6]

CPE_Assay_Workflow start Start seed_cells 1. Seed Host Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24h to form Monolayer seed_cells->incubate_24h add_virus_drug 4. Add Virus Inoculum & This compound Dilutions to Cells incubate_24h->add_virus_drug prepare_dilutions 3. Prepare Serial Dilutions of this compound prepare_dilutions->add_virus_drug incubate_3_5d 5. Incubate 3-5 Days add_virus_drug->incubate_3_5d assess_cpe 6. Assess Cytopathic Effect (Microscopy / MTT Assay) incubate_3_5d->assess_cpe calculate_ic50 7. Calculate IC50 Value assess_cpe->calculate_ic50 end End calculate_ic50->end

Workflow for a typical Cytopathic Effect (CPE) inhibition assay.
Summary of In Vitro Activity

The results from numerous studies confirmed this compound's potent activity. Against a large panel of 215 clinical enterovirus isolates, it inhibited 50% of isolates (MIC50) at a concentration of ≤0.03 μM and 90% of isolates (MIC90) at ≤0.18 μM.[1] Similar broad activity was observed against the majority of rhinovirus serotypes.[10]

Virus Group Isolates Tested MIC50 (μM) MIC90 (μM) Resistant Isolates
Enteroviruses (Clinical) 215≤ 0.03≤ 0.181 of 215 (>99% susceptible)[1][3]
Rhinoviruses (Prototypic) 101--~8% of serotypes[11]
Rhinoviruses (Clinical) 460.07 µg/mL>1.0 µg/mL~9% of isolates[12]
Note: Data for clinical rhinoviruses originally reported in µg/mL. Conversion: 1 µM ≈ 0.38 µg/mL.

Pharmacokinetics and Metabolism

This compound was designed for oral bioavailability.[2] Pharmacokinetic studies were conducted in healthy adults, children, and neonates.

Parameter Healthy Adults (200 mg oral solution) [12]Children (5 mg/kg oral solution) [13]Neonates (5 mg/kg oral solution) [14]
Bioavailability ~70% (with food)[2][12]--
Tmax (Time to Peak) ~4.1 hours[13]~4.1 hours[13]-
Cmax (Peak Concentration) -1,272.5 ng/mL[13]686.7 ng/mL[14]
Elimination Half-life (t½) --4.6 hours[14]
Protein Binding >99%[7]--
Metabolism Hepatic (Cytochrome P450)[7]--
Excretion Primarily feces (~80%), <1% unchanged in urine[5][7]--

A key characteristic of the drug was its ability to achieve concentrations in the central nervous system and nasal secretions that were several-fold higher than in serum, a highly desirable trait for treating meningitis and respiratory infections.[5] However, its metabolism via the hepatic cytochrome P-450 (CYP) system, specifically its induction of the CYP3A4 enzyme, would later become a critical issue.[7][15]

Clinical Development and Efficacy

This compound underwent extensive clinical evaluation, primarily focusing on two key indications: enteroviral meningitis and viral respiratory infections (the common cold).

Clinical Trials for the Common Cold

Two large, identical Phase III trials (studies 843-043 and 843-044) were the cornerstone of the New Drug Application for the common cold.[6]

  • Design: Randomized, double-blind, placebo-controlled, multicenter trials conducted across 196 sites in North America.[6][16]

  • Participants: 2,096 otherwise healthy adults who had experienced common cold symptoms for less than 24 hours.[6][10]

  • Intervention: Participants were randomized 1:1 to receive either this compound (400 mg, administered as two 200-mg tablets) or a matching placebo, taken three times daily for 5 days.[16] Medication was taken after a meal or snack to enhance absorption.[16]

  • Primary Endpoint: The primary measure of efficacy was the "time to alleviation of illness." This was defined as the number of days from starting treatment until the complete resolution of rhinorrhea plus five other major symptoms (sore throat, cough, nasal congestion, malaise, myalgia) were rated as absent or mild for a continuous 48-hour period, without the use of symptom-relief medications.[5]

  • Virologic Assessment: Nasal mucus samples were collected at baseline and follow-up visits to confirm picornavirus infection via RT-PCR and to assess viral shedding via culture.[6]

Among the 1,363 participants confirmed to have a picornavirus infection, this compound treatment demonstrated a statistically significant, albeit modest, benefit.[15]

Efficacy Outcome (Picornavirus-Infected) This compound Group Placebo Group P-value
Median Time to Alleviation of Illness 6.0 days7.0 days<0.001[15][16]
Reduction in Total Symptom Score (overall) 19% reduction-<0.001[16]
Virus Culture Positive (Day 3) 53%72%<0.0001[6]
Virus Culture Positive (Day 6) 44%51%0.07[6]

The drug was generally well-tolerated, with mild to moderate headache, diarrhea (9% vs 7% for placebo), and nausea (6% vs 4% for placebo) being the most common adverse events.[15] No treatment benefit was observed in participants who were not infected with a picornavirus or among smokers.[10]

Clinical Trials for Enteroviral Meningitis

This compound was also tested in placebo-controlled trials for enteroviral meningitis in adults.[17][18] The primary endpoint was typically the time to resolution of headache.[17] In a combined analysis of two studies, this compound significantly accelerated headache resolution in patients who presented with more severe disease (e.g., headache score >5 or concomitant moderate/severe nausea).[18] For instance, in patients with severe nausea, the median time to headache resolution was reduced from 9.5 days with placebo to 7.0 days with this compound.[18]

Regulatory History and Development Setbacks

ViroPharma, having licensed the drug from Sanofi-Aventis in 1997, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) in August 2001 for the treatment of the common cold.[7][9]

In March 2002, the FDA's Antiviral Drugs Advisory Committee voted unanimously to recommend against the approval of this compound.[10][19] The primary concerns cited were:

  • Drug-Drug Interactions: The most significant issue was the discovery that this compound is an inducer of the cytochrome P450 3A (CYP3A4) enzyme.[15] This enzyme is responsible for the metabolism of many common medications, including oral contraceptives. The induction of CYP3A4 by this compound could accelerate the breakdown of ethinyl estradiol, reducing the effectiveness of birth control and leading to unintended pregnancies, two of which occurred during clinical trials.[7][20]

  • Limited Efficacy: The committee viewed the one-day reduction in cold symptoms as a modest clinical benefit, which did not outweigh the potential safety risks.[10][20]

  • Development of Resistance: The emergence of drug-resistant viral strains was observed in 10.7% of this compound-treated patients, compared to 0.7% in the placebo group.[7] This raised public health concerns about the potential spread of resistant rhinoviruses.[10]

Following the committee's recommendation, the FDA issued a "not-approvable" letter.[19]

Pleconaril_Development_Timeline 1997 1997 ViroPharma licenses This compound from Sanofi-Aventis 2000 2000 Phase III trials for common cold conducted 1997->2000 2001 Aug 2001 NDA submitted to FDA for common cold 2000->2001 2002 Mar 2002 FDA Advisory Committee recommends against approval 2001->2002 2003 2003-2004 ViroPharma re-licenses This compound to Schering-Plough 2002->2003 2007 ~2007 Phase II trial of intranasal spray completed 2003->2007

Key milestones in the development and regulatory history of this compound.

Post-Rejection Development and Drug Resistance

In 2003, ViroPharma licensed this compound to Schering-Plough, which began developing an intranasal formulation.[7] The rationale was that local administration in the nose could achieve high antiviral concentrations at the site of infection while minimizing systemic absorption, thereby avoiding the CYP3A4 induction issue. A Phase II trial of a this compound nasal spray for preventing asthma exacerbations and cold symptoms was completed around 2007, but the results were not publicly reported, and development did not proceed further.[4][7]

Resistance to this compound arises from specific amino acid mutations in the VP1 protein, in or near the drug-binding pocket.[5] These changes are thought to sterically hinder the drug from binding effectively.

  • Human Rhinoviruses (HRV): Mutations at positions 152 (Tyrosine to Phenylalanine) and 191 (Valine to Leucine) in VP1 are associated with resistance.[7]

  • Coxsackievirus B3 (CVB3): Substitutions at position 1092 (Isoleucine to Leucine or Methionine) in VP1 confer resistance.[7]

Studies indicated that while resistant variants could be selected for in vitro, they were often less fit or virulent than their wild-type counterparts.[6]

Conclusion

The history of this compound is a tale of scientific innovation and regulatory reality. It demonstrated that targeting a conserved viral structure through rational design is a viable strategy for creating broad-spectrum antivirals. The drug proved its mechanism and showed clear, though modest, clinical efficacy against its intended targets. However, its development was ultimately halted by an unforeseen safety liability—the induction of a key metabolic enzyme—which was deemed an unacceptable risk for treating a self-limiting illness like the common cold. The story of this compound remains a vital technical guide for drug developers, underscoring the complex interplay between efficacy, safety, and the risk-benefit calculus in bringing a new therapeutic to market.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pleconaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleconaril is a broad-spectrum antiviral compound that has demonstrated significant activity against a wide range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics. This document details the compound's mechanism of action, summarizes its antiviral efficacy, and provides detailed protocols for key experimental assays used in its characterization.

Chemical Structure and Identification

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole[1][2].

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole[1][2]
CAS Number 153168-05-9[1][2]
Molecular Formula C₁₈H₁₈F₃N₃O₃[1][3]
SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F[3]
InChI Key KQOXLKOJHVFTRN-UHFFFAOYSA-N[1]

The structure of this compound consists of a central dimethylphenyl ring linked to a trifluoromethyl-oxadiazole moiety and a methyl-isoxazole ring through a propoxy bridge. This unique arrangement is crucial for its specific interaction with the viral capsid.

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a therapeutic agent.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 381.35 g/mol [1][3]
Appearance Off-white to white solid[1]
Melting Point 61-62 °C[1]
Boiling Point 481.2 ± 55.0 °C at 760 Torr[1]
Solubility Soluble in DMSO, ethanol, and dimethyl formamide.[4][5] Insoluble in water (< 0.1 mg/mL).[6]
pKa (Strongest Basic) 1.64
LogP 4.6
Polar Surface Area 74.18 Ų
Rotatable Bond Count 7

Antiviral Activity

This compound exhibits potent and broad-spectrum activity against numerous serotypes of picornaviruses. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in cell-based assays.

Table 3: In Vitro Antiviral Activity of this compound against Selected Picornaviruses

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Human Rhinovirus 14 (HRV-14) HeLaPlaque Reduction0.047
Human Rhinovirus 16 (HRV-16) HeLaPlaque Reduction0.029
Human Rhinovirus 39 (HRV-39) HeLaPlaque Reduction0.034
Enterovirus 71 (EV71) RDCPE0.04[4]
Enterovirus D68 (EV-D68) HeLaCPE0.05
Coxsackievirus A9 A549CPE0.02
Coxsackievirus B3 VeroPlaque Reduction0.08
Echovirus 11 VeroCPE0.01
Poliovirus Type 1 HeLaCPE>10
Poliovirus Type 2 HeLaCPE0.12
Poliovirus Type 3 HeLaCPE0.08

Mechanism of Action

This compound's antiviral activity stems from its ability to bind to a specific hydrophobic pocket within the viral capsid protein 1 (VP1). This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. In some rhinoviruses, this compound can also inhibit viral attachment to the host cell receptor.

G Mechanism of Action of this compound cluster_virus_entry Picornavirus Entry and Uncoating cluster_pleconaril_action This compound Inhibition Virus Picornavirus Attachment Attachment Virus->Attachment 1. Receptor Host Cell Receptor Endocytosis Endocytosis Receptor->Endocytosis 2. Attachment->Receptor Endosome Endosome Endocytosis->Endosome Uncoating Uncoating & RNA Release Endosome->Uncoating 3. pH-induced conformational change RNA Viral RNA Uncoating->RNA This compound This compound VP1_Pocket VP1 Capsid Pocket This compound->VP1_Pocket Binds to Stabilization Capsid Stabilization VP1_Pocket->Stabilization Stabilization->Uncoating Inhibits

Caption: this compound binds to the VP1 capsid pocket, preventing uncoating.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a high-throughput method to determine the concentration of an antiviral compound that protects cells from virus-induced death.

Materials:

  • 96-well cell culture plates

  • Susceptible host cell line (e.g., HeLa, Vero, RD)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM with 10-fold serial dilutions. Include a "no drug" control (vehicle only).

  • Infection: After 24 hours, remove the growth medium from the cell plates. Add 50 µL of the diluted this compound to triplicate wells for each concentration.

  • Virus Addition: Immediately add 50 µL of virus suspension diluted in culture medium to each well, except for the cell control wells (add medium only). The multiplicity of infection (MOI) should be low (e.g., 0.01) to allow for multiple rounds of replication.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33°C for rhinovirus, 37°C for enterovirus) for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Neutral Red Staining: Remove the medium, add medium containing Neutral Red (50 µg/mL), incubate for 2 hours, wash, and then solubilize the dye. Read absorbance at 540 nm.

    • MTT Assay: Add MTT solution, incubate for 4 hours, add solubilization solution, and read absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control (100% viability) and virus control (0% viability). Determine the EC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

G Cytopathic Effect (CPE) Assay Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h at 37°C Seed_Cells->Incubate_24h Add_Compound Add compound dilutions to cells Incubate_24h->Add_Compound Prepare_Dilutions Prepare serial dilutions of this compound Prepare_Dilutions->Add_Compound Add_Virus Infect cells with virus (low MOI) Add_Compound->Add_Virus Incubate_3_5_days Incubate 3-5 days Add_Virus->Incubate_3_5_days Observe_CPE Observe CPE in virus control wells Incubate_3_5_days->Observe_CPE Add_Viability_Reagent Add cell viability reagent (e.g., Neutral Red) Observe_CPE->Add_Viability_Reagent Measure_Absorbance Measure absorbance Add_Viability_Reagent->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining antiviral efficacy using a CPE assay.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

  • 6-well or 12-well cell culture plates

  • Susceptible host cell line

  • Cell culture medium

  • Virus stock of known titer

  • This compound stock solution

  • Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In parallel, dilute the virus stock to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium and inoculate the cell monolayers with the virus suspension. Adsorb for 1 hour at the appropriate temperature.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible (typically 3-7 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration.

G Plaque Reduction Assay Workflow Start Start Seed_Cells Seed host cells in multi-well plates to confluency Start->Seed_Cells Infect_Cells Infect cell monolayer with virus (1h adsorption) Seed_Cells->Infect_Cells Prepare_Virus_Compound Prepare virus dilution and serial dilutions of this compound Prepare_Virus_Compound->Infect_Cells Wash_Cells Wash cells with PBS Infect_Cells->Wash_Cells Add_Overlay Add overlay medium containing different drug concentrations Wash_Cells->Add_Overlay Incubate_Plaques Incubate until plaques form (3-7 days) Add_Overlay->Incubate_Plaques Fix_Stain Fix and stain cells with crystal violet Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for assessing antiviral activity via plaque reduction.

Conclusion

This compound remains a significant compound in the field of antiviral research due to its potent and broad-spectrum activity against picornaviruses. Its well-characterized mechanism of action, involving the stabilization of the viral capsid, provides a clear target for structure-based drug design. The experimental protocols detailed in this guide offer standardized methods for the evaluation of this compound and other capsid-binding inhibitors. Further research and development of compounds with similar mechanisms but improved pharmacokinetic and safety profiles hold promise for the treatment of a wide range of viral diseases.

References

The Pleconaril Binding Site: A Technical Guide to the Heart of Picornavirus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pleconaril binding site on the picornavirus capsid. This compound, a potent antiviral compound, targets a conserved hydrophobic pocket within the viral protein 1 (VP1), effectively preventing viral replication. This document details the molecular interactions, mechanism of action, resistance mutations, and the experimental methodologies used to elucidate these critical antiviral drug-target interactions.

The this compound Binding Pocket: A Conserved Druggable Target

This compound binds to a hydrophobic pocket located within the β-barrel of the viral capsid protein VP1.[1][2][3][4] This binding site is a common feature among many picornaviruses, including rhinoviruses and enteroviruses. The binding of this compound within this pocket is non-covalent and driven by hydrophobic interactions.[1] This interaction stabilizes the viral capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][3][4][5] In the case of rhinoviruses, this compound can also inhibit attachment to host cell receptors.[1]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data related to its antiviral activity and the emergence of resistance.

ParameterVirus TypeValueReference
IC50 (Inhibitory Concentration 50%) General Enterovirus< 0.050 µM[6]
EC50 (Effective Concentration 50%) Rhinovirus (Susceptible)0.27 µg/ml (median)[2]
EC50 (Effective Concentration 50%) Rhinovirus (Resistant Isolate)> 3.8 µg/ml[2]
Wild-Type Resistance Frequency General~5 x 10⁻⁵[1]
Emergence of Reduced Susceptibility in Clinic Rhinovirus10.7% of treated patients[2]
Emergence of Full Resistance in Clinic Rhinovirus2.7% of treated patients[2]

Table 1: In Vitro and Clinical Efficacy and Resistance Data for this compound.

Key Amino Acid Residues in Binding and Resistance

Specific amino acid residues within and near the VP1 hydrophobic pocket are critical for this compound binding and are often implicated in the development of drug resistance. Mutations in these residues can sterically hinder the binding of this compound or alter the pocket's conformation.

Virus FamilyAmino Acid Position (in VP1)Wild-Type ResidueResistant Mutant Residue(s)Impact on this compoundReference
Human Rhinovirus (HRV)152Tyrosine (Y)Phenylalanine (F)Reduced susceptibility/resistance[1][7]
Human Rhinovirus (HRV)191Valine (V)Leucine (L)Reduced susceptibility/resistance[1][7]
Coxsackievirus B3 (CVB3)1092Isoleucine (I)Leucine (L) or Methionine (M)Complete resistance (with Leu)[1]

Table 2: Key Amino Acid Residues Involved in this compound Binding and Resistance.

Experimental Protocols for Characterizing the Binding Site

The elucidation of the this compound binding site and the mechanism of resistance has been made possible through a combination of biophysical, virological, and computational techniques.

X-Ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These high-resolution imaging techniques have been instrumental in visualizing the precise location and orientation of this compound within the VP1 hydrophobic pocket.

Methodology Outline:

  • Virus Propagation and Purification: Large-scale propagation of the target picornavirus in a suitable cell line (e.g., HeLa cells for rhinoviruses) followed by purification using ultracentrifugation and chromatography.

  • Co-crystallization or Soaking:

    • Co-crystallization: The purified virus is crystallized in the presence of a molar excess of this compound.

    • Soaking: Pre-formed virus crystals are soaked in a solution containing this compound.

  • Data Collection:

    • X-Ray Crystallography: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

    • Cryo-EM: The virus-drug complex is rapidly frozen in vitreous ice and imaged using a transmission electron microscope. Thousands of particle images are collected.

  • Structure Determination:

    • X-Ray Crystallography: The diffraction data is processed to generate an electron density map, into which the atomic model of the viral capsid and the bound drug is built and refined.

    • Cryo-EM: The particle images are computationally aligned and averaged to reconstruct a high-resolution 3D map of the virus-drug complex.

Site-Directed Mutagenesis

This technique is used to confirm the role of specific amino acid residues in this compound binding and resistance.

Methodology Outline:

  • Generation of Mutant Viral Clones: An infectious cDNA clone of the virus is used as a template. PCR-based site-directed mutagenesis is employed to introduce specific amino acid substitutions at desired positions within the VP1 coding sequence.

  • Virus Rescue: The mutated viral RNA is transcribed in vitro and transfected into susceptible cells to rescue the mutant virus.

  • Phenotypic Analysis: The susceptibility of the resulting mutant virus to this compound is determined using plaque reduction assays or yield reduction assays to calculate the IC50 or EC50 values.

  • Thermostability Assays: The thermal stability of the mutant viral capsids in the presence and absence of this compound can be assessed to determine if the drug can still stabilize the mutant capsid.

In Silico Molecular Docking

Computational modeling provides insights into the potential binding modes of this compound and related compounds within the VP1 pocket.

Methodology Outline:

  • Preparation of Receptor and Ligand Structures: A high-resolution 3D structure of the viral VP1 protein (the receptor) is obtained from X-ray crystallography or cryo-EM data. The 3D structure of this compound (the ligand) is generated.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the preferred binding orientation of this compound within the hydrophobic pocket of VP1. The program samples a large number of possible conformations and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Binding Pose: The predicted binding pose is analyzed to identify key interactions (e.g., hydrophobic contacts, hydrogen bonds) between this compound and the amino acid residues of the binding pocket.

Visualizing the Mechanism and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action, the workflow for identifying resistance mutations, and the computational docking process.

pleconaril_mechanism cluster_virus Picornavirus cluster_drug Antiviral Drug cluster_inhibition Inhibition of Replication Viral_Capsid Viral Capsid (VP1, VP2, VP3, VP4) VP1_Pocket Hydrophobic Pocket in VP1 Stabilized_Capsid Stabilized Capsid (this compound Bound) VP1_Pocket->Stabilized_Capsid Leads to Viral_RNA Viral RNA This compound This compound This compound->VP1_Pocket Binds to Uncoating_Blocked Uncoating Blocked Stabilized_Capsid->Uncoating_Blocked RNA_Release_Inhibited Viral RNA Release Inhibited Uncoating_Blocked->RNA_Release_Inhibited

Caption: Mechanism of action of this compound on picornaviruses.

resistance_workflow Start Isolate Virus from Patient/Cell Culture Sequence_VP1 Sequence VP1 Gene Start->Sequence_VP1 Identify_Mutation Identify Amino Acid Substitution Sequence_VP1->Identify_Mutation Generate_Mutant Site-Directed Mutagenesis of Infectious Clone Identify_Mutation->Generate_Mutant Rescue_Virus Rescue Mutant Virus in Cell Culture Generate_Mutant->Rescue_Virus Test_Susceptibility Determine IC50/EC50 (Plaque/Yield Reduction Assay) Rescue_Virus->Test_Susceptibility Confirm_Resistance Confirm Resistance Phenotype Test_Susceptibility->Confirm_Resistance

Caption: Experimental workflow for identifying resistance mutations.

molecular_docking cluster_inputs Input_Structures Input Structures VP1_Structure VP1 Crystal Structure (Receptor) Pleconaril_Structure This compound 3D Structure (Ligand) Docking_Process Molecular Docking Simulation VP1_Structure->Docking_Process Pleconaril_Structure->Docking_Process Analysis Analysis of Binding Pose Docking_Process->Analysis Output Predicted Binding Affinity and Interactions Analysis->Output

Caption: In silico molecular docking workflow.

References

Pleconaril's Effect on Viral Attachment and Uncoating: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms by which pleconaril, a broad-spectrum antipicornaviral agent, inhibits viral replication. It focuses specifically on the drug's effects on the critical early stages of infection: viral attachment and uncoating. The information presented is compiled from peer-reviewed studies to serve as a comprehensive resource for professionals in the field of virology and antiviral drug development.

Core Mechanism of Action: Capsid Stabilization

This compound's primary mechanism of action involves its direct interaction with the viral capsid.[1] It is a small, lipophilic molecule that inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1) of enteroviruses and rhinoviruses.[2][3][4][5] This binding pocket is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which plays a role in regulating the stability of the viral capsid.[6][7]

By displacing this pocket factor and lodging itself within the VP1 canyon, this compound induces conformational changes that stabilize and increase the rigidity of the entire virion.[2][3][8] This stabilization is the cornerstone of its antiviral effect. The increased rigidity prevents the dynamic conformational changes that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell.[1][5][9][10] Consequently, the viral replication cycle is arrested before it can begin.

For certain viruses, particularly rhinoviruses, this capsid stabilization also interferes with the virus's ability to attach to its host cell receptor, ICAM-1, providing a dual mechanism of inhibition.[2][10][11]

Quantitative Data: In Vitro Antiviral Activity

The potency of this compound has been extensively documented against a wide range of picornaviruses. The following tables summarize its in vitro activity, including 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50).

Table 1: this compound Activity Against Prototypic and Clinical Enterovirus Isolates

Virus Type Number of Strains Assay Type Endpoint Concentration Range (µM) Selectivity Index (CC50/IC50)*
Prototypic Enteroviruses 15 CPE Inhibition IC50 0.001 - 1.05[9] 11.9 - 12,500
Clinical Enterovirus Isolates 215 CPE Inhibition MIC50 ≤ 0.03[9] ≥ 417
Clinical Enterovirus Isolates 215 CPE Inhibition MIC90 ≤ 0.18[9] ≥ 69

Calculated using a conservative CC50 value of 12.5 µM as reported in the source.[9]

Table 2: this compound Activity Against Rhinovirus (HRV) and Other Enteroviruses

Virus Strain Cell Line Assay Type Endpoint Concentration
Human Rhinovirus (HRV) Isolates HeLa-I CPE Protection EC50 ≤ 3.8 µg/mL (for 87% of isolates)[10]
Human Rhinovirus 1B (Reference) HeLa-I CPE Protection EC50 ~0.2 µM[10]
Enterovirus D68 (EV-D68) - Antiviral Assay EC50 <29 nM - 43 nM[6]

| Coxsackievirus B4 (CV-B4) | - | CPE Inhibition | IC50 | 10 - 25 µM[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound's antiviral effects.

This assay is a foundational method for determining the antiviral potency (EC50 or IC50) of a compound by measuring its ability to protect host cells from virus-induced death.

  • Cell Seeding: Host cells (e.g., HeLa, A549) are seeded into 96-well microplates and incubated to form a confluent monolayer.[12][13]

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a predetermined amount of virus (e.g., 100 CCID50) for 1 hour to allow for adsorption.[12]

  • Compound Addition: Following the adsorption period, the virus inoculum is removed. The cells are then washed and overlaid with fresh medium containing serial dilutions of this compound.[10][13] Control wells receive medium with no compound or with the drug vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the control wells (typically 2-5 days).[9][10]

  • Quantification of CPE: Cell viability is assessed. This is commonly done by staining the remaining viable cells with a dye such as neutral red or by using metabolic assays like the MTT assay.[9] The dye uptake is proportional to the number of living cells.

  • Data Analysis: The results are read using a microplate reader. The EC50 value—the concentration of the compound that inhibits CPE by 50%—is calculated using a four-parameter curve-fitting program.[10]

This assay directly demonstrates the capsid-stabilizing effect of this compound.

  • Incubation: Purified virus is incubated in the presence or absence of the test compound (e.g., this compound) for a set period.[14]

  • Heat Challenge: The virus-compound mixtures are subjected to a range of increasing temperatures.

  • Analysis: The effect of the heat challenge is measured in two primary ways:

    • Infectivity: The residual infectivity of the virus at each temperature is determined by a plaque assay or endpoint dilution assay. A compound that stabilizes the capsid will preserve viral infectivity at higher temperatures compared to the untreated control.[14]

    • RNA Accessibility: A fluorescent dye (e.g., Syto-82) that binds to RNA is included in the mixture.[15] Uncoating or capsid disruption exposes the viral RNA, leading to an increase in fluorescence. The temperature at which fluorescence begins to increase is recorded. A stabilizing compound will shift this temperature to a higher value.[15]

This protocol is designed to specifically assess the impact of a compound on the initial binding of the virus to the host cell surface.

  • Cell Preparation: Host cells are seeded in plates and chilled (e.g., to 4°C) to permit viral binding but prevent internalization.

  • Treatment: The cells are pre-treated with various concentrations of this compound or a control compound for a defined period (e.g., 1-2 hours) at 4°C.[15]

  • Infection: A known quantity of virus is added to the plates, which are then incubated at 4°C for 1-2 hours to allow attachment.

  • Washing: Unbound virus is removed by washing the cell monolayer multiple times with cold phosphate-buffered saline (PBS).

  • Quantification: The amount of attached virus is quantified. This can be done by lysing the cells and measuring the viral load via RT-qPCR (for viral RNA) or by overlaying the cells with agar and performing a plaque assay to count infectious centers. A reduction in the signal compared to the untreated control indicates inhibition of attachment.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures discussed.

Pleconaril_Mechanism VP1 VP1 Capsid Protein Receptor Cellular Receptor (e.g., ICAM-1) VP1->Receptor Pocket Hydrophobic Pocket (within VP1) Uncoating 2. Uncoating Blocked RNA Viral RNA (inside capsid) Cytoplasm Cytoplasm RNA->Cytoplasm No_Infection Replication Aborted Cytoplasm->No_Infection This compound This compound This compound->Pocket Attachment 1. Attachment CPE_Assay_Workflow start Start seed 1. Seed host cells in 96-well plate start->seed infect 2. Infect cells with virus (~100 CCID50) seed->infect treat 3. Add serial dilutions of this compound infect->treat incubate 4. Incubate for 48-72 hours treat->incubate measure 5. Measure Cytopathic Effect (CPE) (e.g., Neutral Red uptake) incubate->measure calculate 6. Calculate EC50 value (Four-parameter curve fit) measure->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Pleconaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Pleconaril, a capsid-binding antiviral agent with activity against picornaviruses, including enteroviruses and rhinoviruses.

Mechanism of Action

This compound is a small molecule inhibitor that binds to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] In some rhinoviruses, this compound also prevents the virus from attaching to the host cell receptor.[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a general workflow for in vitro antiviral testing.

Pleconaril_Mechanism_of_Action cluster_virus Picornavirus cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Viral RNA Viral RNA Replication Replication Viral RNA->Replication 4. Replication Cytoplasm Cytoplasm Receptor->Cytoplasm 2. Entry Cytoplasm->Viral RNA 3. Uncoating (Blocked by this compound) This compound This compound This compound->Virus

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Cell Monolayer Start->Cell_Culture Infection Infect Cells with Virus Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of this compound Incubation Incubate with Compound Compound_Prep->Incubation Infection->Incubation Endpoint_Assay Perform Endpoint Assay (CPE, Plaque, Yield, Cytotoxicity) Incubation->Endpoint_Assay Data_Analysis Analyze Data (EC50, CC50, SI) Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antiviral assays.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various picornaviruses as determined by different assay methods.

Table 1: Antiviral Activity of this compound (Cytopathic Effect Inhibition Assay)

VirusCell LineEC50 / IC50 (µM)Reference
Enterovirus (214 clinical isolates)Various≤0.03 (MIC50)[2]
Enterovirus (prototypes)Various0.001 - 1.05[2]
Rhinovirus (46 clinical isolates)HeLa-I0.07 µg/mL (median)
Rhinovirus (prototypes)HeLa-IVaries by serotype
Foot-and-Mouth Disease Virus (Serotype O)BHK-21No inhibition at 7.5 µg/50 µL
Coxsackievirus A9Unknown10 - 25
Coxsackievirus B4Unknown10 - 25
Echovirus 11BGM>146
Enterovirus 71RD0.43

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Reference
HeLaMTT>100
H1-HeLaMTT25.9
LLC-MK2DMTT12.5 - 25[2]
RDMTT12.5 - 25[2]
VeroMTT>100

Table 3: Selectivity Index of this compound

Virus GroupSelectivity Index (CC50/MIC90)Reference
Enterovirus (all isolates)≥34[2]
Echovirus 11625[2]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Host cells (e.g., HeLa, RD, BHK-21)

  • Growth medium (e.g., MEM with 5-10% FBS)

  • Assay medium (e.g., MEM with 2% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Neutral red or MTT solution for viability assessment

  • Plate reader

Protocol:

  • Cell Seeding: Seed 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours (e.g., 2.8 x 10^4 cells/well for HeLa cells).[2] Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in assay medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with virus at a multiplicity of infection (MOI) that causes complete CPE in 2-4 days. Adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the corresponding wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Microscopic Examination: Observe the cell monolayer under a microscope and score the percentage of CPE for each well.

    • Spectrophotometric Method (Neutral Red Uptake): a. Remove the medium and add 100 µL of neutral red solution (50 µg/mL in PBS) to each well. b. Incubate for 2 hours at 37°C. c. Remove the neutral red solution, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 1% acetic acid in water). d. Read the absorbance at 540 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that inhibits CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the antiviral compound.

Materials:

  • Host cells (e.g., HeLa)

  • Growth medium

  • Virus stock

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., MEM containing 0.5-1% low-melting-point agarose or carboxymethyl cellulose and 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 2-3 mL of overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible.

  • Staining: a. Fix the cells with 10% formalin for at least 30 minutes. b. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. c. Gently wash with water and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50, the concentration that reduces the plaque number by 50%.

Viral Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Host cells

  • Growth medium

  • Virus stock

  • This compound stock solution

  • 24-well or 48-well cell culture plates

  • 96-well plates for virus titration

Protocol:

  • Cell Seeding and Infection: Seed plates with host cells and infect with a high MOI (e.g., 1-5 PFU/cell) to ensure all cells are infected. Adsorb for 1 hour.

  • Treatment: After adsorption, wash the cells to remove unadsorbed virus and add assay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a single replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, subject the plates to three cycles of freezing and thawing to release intracellular virus particles.

  • Virus Titration: Determine the virus titer in the harvested supernatant for each drug concentration using a standard TCID50 or plaque assay in 96-well plates.

  • Data Analysis: Calculate the reduction in virus titer (in log10) for each drug concentration compared to the virus control. The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%) is often reported for this assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Materials:

  • Host cells

  • Growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol)

  • Plate reader

Protocol:

  • Cell Seeding: Seed 96-well plates with host cells at a density that allows for logarithmic growth over the assay period.

  • Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include cell control wells with no compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control. Determine the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

In Vitro Resistance Profiling Assay

This assay is used to select for and characterize drug-resistant viral variants.

Protocol:

  • Selection of Resistant Viruses: a. Infect a confluent monolayer of host cells with a wild-type virus at a high MOI. b. After adsorption, add medium containing this compound at a concentration equal to or slightly above its EC50. c. Incubate until CPE is observed. d. Harvest the virus from the supernatant. e. Serially passage the harvested virus on fresh cell monolayers with gradually increasing concentrations of this compound. f. Continue passaging until a virus population that can replicate in the presence of high concentrations of the drug is obtained.

  • Characterization of Resistant Viruses: a. Phenotypic Characterization: Determine the EC50 of this compound against the resistant virus population using a CPE inhibition or plaque reduction assay and compare it to the wild-type virus. b. Genotypic Characterization: Perform sequence analysis of the viral genome, particularly the VP1 region, to identify mutations associated with resistance.

References

Application Notes: Pleconaril in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pleconaril (formerly VP 63843) is a small-molecule antiviral compound with broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses.[1][2] It functions as a capsid inhibitor, preventing the virus from completing the early stages of its replication cycle.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in in vitro cell culture experiments to assess its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound inhibits picornavirus replication by binding to a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[2][4][5] This binding stabilizes the capsid, thereby preventing two critical early events in the viral life cycle: attachment to host cell receptors (for some rhinoviruses) and the uncoating process, which involves the release of the viral RNA genome into the cytoplasm.[1][5] By blocking these steps, this compound effectively halts the infection before viral replication can begin.[6] The compound can also integrate into the capsid during virus assembly, which can block the infectivity of the resulting progeny virions.[1][5]

cluster_virus_lifecycle Picornavirus Replication Cycle cluster_inhibition This compound Inhibition Virus Picornavirus Attachment 1. Attachment to Host Cell Receptor Virus->Attachment Entry 2. Entry into Host Cell Attachment->Entry Uncoating 3. Uncoating & RNA Release Entry->Uncoating Replication 4. Replication & Translation Uncoating->Replication Assembly 5. Assembly of New Virions Replication->Assembly Release 6. Release of Progeny Virions Assembly->Release This compound This compound This compound->Attachment Inhibits (some viruses) This compound->Uncoating Inhibits This compound->Assembly Inhibits Infectivity of Progeny

Caption: Mechanism of this compound against picornaviruses.

Quantitative Data

The efficacy and toxicity of this compound can be quantified by its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.[7]

Table 1: Antiviral Activity (EC₅₀) of this compound against Various Picornaviruses

Virus Cell Line EC₅₀ (µM) EC₅₀ (µg/mL) Reference
Rhinoviruses (HRV)
46 Clinical Isolates HeLa-I Median: 0.18 Median: 0.07 [8]
101 Prototypic Strains Not Specified 80% inhibited at 1.10 80% inhibited at 0.42 [1]
HRV-A2 HeLa Rh 0.1 - [9]
HRV-B14 HeLa Rh 0.3 - [9]
Enteroviruses (EV)
215 Clinical Isolates Various MIC₅₀: ≤0.03, MIC₉₀: ≤0.18 - [6]
EV-D68 RD 0.01 - 0.3 - [10]
EV-D68 (Clinical Strains) RD 0.05 - 0.10 - [11]
Coxsackievirus B3 (CVB3) M Various Sensitive - [12]
Coxsackievirus B3 (CVB3) Nancy Various Insensitive - [12]

| Echovirus 11 (EV11) | Various | MIC₉₀: 0.02 | - |[12] |

Note: MIC₅₀/MIC₉₀ refers to the minimum inhibitory concentration for 50% and 90% of isolates, respectively.

Table 2: Cytotoxicity (CC₅₀) of this compound in Various Cell Lines

Cell Line Assay Duration CC₅₀ (µM) Reference
Various (HeLa, LLC-MK₂D, RD) 3 days 12.5 - 25 [12]
HeLa Rh Not Specified > 131 [9]
BHK21 24-48 hours > 20.5 (7.81 µg/50 µL) [13]

| Vero | Not Specified | > 400 |[14] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[9] DMSO is commonly used for cell culture experiments.[12]

  • Materials:

    • This compound powder (e.g., Cayman Chemical Item No. 28461, Selleck Chemicals S0436)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 20 mM stock solution, dissolve 7.6 mg of this compound (Molecular Weight: 381.35 g/mol ) in 1 mL of DMSO.[15]

    • Vortex thoroughly to ensure the compound is completely dissolved. Using an ultrasonic bath can aid dissolution.[3]

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (1 year).[15] Note: When diluting into aqueous culture media, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

2. Protocol: Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for measuring cell metabolic activity.[12][16]

cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cells Seed cells (e.g., HeLa, RD) in a 96-well plate. Incubate overnight. B 2. Prepare Drug Dilutions Prepare serial twofold dilutions of this compound in culture medium. A->B C 3. Treat Cells Remove old medium and add the drug dilutions to the cells. Include 'cells only' and 'medium only' controls. Incubate for 48-72 hours. B->C D 4. Add MTT Reagent Add MTT solution (final conc. ~0.5 mg/mL) to each well. C->D E 5. Incubate Incubate for 1-4 hours at 37°C until purple formazan crystals are visible. D->E F 6. Solubilize Formazan Add solubilization solution (e.g., acidic isopropanol or DMSO) to each well. E->F G 7. Read Absorbance Measure absorbance at ~570 nm using a microplate reader. F->G H 8. Calculate CC₅₀ Plot absorbance vs. drug concentration to determine the 50% cytotoxic concentration (CC₅₀). G->H

Caption: Workflow for determining this compound cytotoxicity.

  • Detailed Methodology:

    • Cell Plating: Seed a suitable cell line (e.g., HeLa, RD) into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 1.3 x 10⁴ cells/well).[12] Incubate overnight at 37°C in a 5% CO₂ atmosphere.

    • Compound Dilution: The next day, prepare serial twofold dilutions of this compound in fresh cell culture medium. The concentration range should span the expected CC₅₀ value (e.g., from 100 µM down to 0.1 µM).

    • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the wells in quadruplicate.[12] Include control wells containing cells with medium only (no drug) and wells with medium only (no cells, for background).

    • Incubation: Incubate the plate for a period that matches the planned antiviral assay, typically 2-3 days, at 37°C.[12]

    • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[17]

    • Formazan Development: Incubate for 1-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[16]

    • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[12][17] Mix gently on an orbital shaker for 15 minutes.[17]

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.

3. Protocol: Antiviral Activity Assay (CPE Inhibition Assay)

This assay measures the ability of this compound to protect a cell monolayer from the virus-induced cytopathic effect (CPE).[1]

cluster_workflow CPE Inhibition Assay Workflow A 1. Seed Cells Plate host cells in a 96-well plate and incubate to form a confluent monolayer. B 2. Prepare Drug Dilutions Prepare serial dilutions of this compound in culture medium at 2x the final concentration. A->B C 3. Prepare Virus Inoculum Dilute virus stock to a concentration that causes complete CPE within 2-3 days (e.g., 100 CCID₅₀). A->C D 4. Treat and Infect Add equal volumes of 2x drug dilutions and 2x virus inoculum to the cell monolayers. B->D C->D E 5. Set Controls Include 'virus only' (positive control), 'cells only' (negative control), and 'drug toxicity' controls. D->E F 6. Incubate Incubate the plate for 2-3 days at 33-37°C (depending on the virus). E->F G 7. Assess CPE Quantify cell viability. This can be done microscopically or via a cell viability assay (e.g., Neutral Red or MTT staining). F->G H 8. Calculate EC₅₀ Plot the percentage of CPE inhibition versus drug concentration to determine the 50% effective concentration (EC₅₀). G->H

Caption: Workflow for determining this compound's antiviral efficacy.

  • Detailed Methodology:

    • Cell Plating: Seed host cells (e.g., HeLa-I for rhinoviruses) in a 96-well plate and incubate for ~24 hours to achieve a confluent monolayer.[1][12]

    • Compound Dilution: Prepare a series of this compound concentrations in culture medium, ranging from non-toxic levels (determined by the MTT assay) downwards (e.g., 10 µM to 0.001 µM).[1]

    • Infection: Remove the growth medium from the cells. Inoculate the cell monolayers with a virus dilution that will cause 80-100% CPE in 2-3 days (e.g., 100 CCID₅₀ - 50% cell culture infectious dose).

    • Treatment: Immediately after adding the virus, add the prepared this compound dilutions to the corresponding wells.

    • Controls: Set up the following controls on each plate:

      • Virus Control: Cells infected with virus but no drug.

      • Cell Control: Uninfected cells with no drug.

      • Toxicity Control: Uninfected cells treated with the highest concentration of this compound.

    • Incubation: Incubate the plates for 2-3 days in a humidified incubator at the optimal temperature for the virus (e.g., 33-34°C for rhinovirus, 37°C for enterovirus).[1][12]

    • Quantification of CPE: After incubation, assess the level of CPE inhibition. This can be done qualitatively by microscopic inspection or quantitatively by staining the remaining viable cells with a dye like crystal violet or by using an MTT/Neutral Red uptake assay.[12][18]

    • Analysis: The 50% effective concentration (EC₅₀) is defined as the concentration of this compound that protects 50% of the cell monolayer from virus-induced destruction.[12] This is calculated by plotting the percentage of protection against the log of the drug concentration.

References

Determining the In Vitro Efficacy of Pleconaril Against Enteroviruses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the 50% inhibitory concentration (IC50) of Pleconaril against various enteroviruses. This compound is an investigational antiviral compound that has demonstrated broad-spectrum activity against picornaviruses, the family to which enteroviruses belong.

Mechanism of Action

This compound inhibits enterovirus replication by binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[1][2][3] This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA into the host cell.[1][2][3] In some cases, it can also inhibit the attachment of the virus to the host cell receptor.[4][5] This mechanism effectively halts the viral replication cycle at an early stage.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound against a range of enterovirus serotypes. These values were predominantly determined using cytopathic effect (CPE) inhibition assays.

Enterovirus SerotypeCell LineIC50 (µM)Reference
Coxsackievirus A9HeLa0.04 ± 0.01[6]
Coxsackievirus A16HeLa0.06 ± 0.01[6]
Coxsackievirus A21HeLa0.02 ± 0.00[6]
Coxsackievirus B1HeLa0.03 ± 0.01[6]
Coxsackievirus B2HeLa0.04 ± 0.01[6]
Coxsackievirus B3HeLa0.03 ± 0.01[6]
Coxsackievirus B4HeLa0.03 ± 0.01[6]
Coxsackievirus B5HeLa0.02 ± 0.01[6]
Echovirus 6HeLa0.04 ± 0.01[6]
Echovirus 7HeLa0.03 ± 0.01[6]
Echovirus 9HeLa0.02 ± 0.01[6]
Echovirus 11HeLa0.01 ± 0.00[6]
Enterovirus 70HeLa0.05 ± 0.01[6]
Enterovirus 71RD0.34 - 1.42[7]
Poliovirus 1HeLa1.05 ± 0.07[6]
Poliovirus 2HeLa0.21 ± 0.03[6]
Poliovirus 3HeLa0.16 ± 0.02[6]
Rhinovirus 14HeLa0.03 ± 0.01[6]

Note: IC50 values can vary depending on the specific viral strain, cell line used, and the assay conditions. The 50% cytotoxic concentration (CC50) of this compound in the cell lines used in these assays ranged from 12.5 to 25 µM.[4][6]

Experimental Protocols

Two primary methods are employed to determine the in vitro antiviral activity of compounds like this compound: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Susceptible host cell line (e.g., HeLa, RD, Vero cells)

  • Cell culture medium (e.g., MEM with 5% FBS)

  • Enterovirus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)

  • Plate reader (for colorimetric assays)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2.8 x 10^4 cells/well for HeLa cells).[6]

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a cell control (medium only).

  • Infection: After 24 hours, when the cells have formed a monolayer, remove the growth medium. Add the diluted this compound and the virus inoculum to the appropriate wells. Include a virus control (cells and virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until the virus control wells show approximately 80-100% CPE (typically 2-5 days).[8]

  • Staining: Remove the medium and stain the remaining viable cells.

    • For Crystal Violet: Fix the cells with 4% formaldehyde, then stain with 0.5% crystal violet solution.[9]

    • For Neutral Red: Incubate the cells with a neutral red solution, which is taken up by viable cells.[10]

  • Quantification:

    • For Crystal Violet: Elute the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For Neutral Red: After incubation, extract the dye from the cells and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell and virus controls. The IC50 is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral compound.

Materials:

  • Susceptible host cell line grown to confluence in 6-well or 24-well plates

  • Enterovirus stock of known titer (plaque-forming units/mL)

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., medium containing 1.2% carboxymethylcellulose or Avicel)[11][12]

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed plates with the host cell line to achieve a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.[11] Remove the growth medium from the cell monolayers and add the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-4 days until plaques are visible.

  • Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

Caption: Mechanism of action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis A Seed host cells in multi-well plates D Infect cell monolayers with virus and treat with this compound dilutions A->D B Prepare serial dilutions of this compound B->D C Prepare virus inoculum C->D E Incubate for 2-5 days D->E F Assess cytopathic effect or count plaques E->F G Measure cell viability or plaque number F->G H Calculate percentage inhibition G->H I Plot dose-response curve H->I J Determine IC50 value I->J

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Pleconaril Dosage in Animal Models of Enterovirus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pleconaril dosage and administration in various preclinical animal models of enterovirus infection. The included protocols are based on established methodologies to facilitate the evaluation of this compound and its analogs against clinically relevant enteroviruses.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in different mouse models of enterovirus infection. These data are crucial for designing in vivo efficacy studies and for comparing the potency of novel antiviral candidates.

Table 1: Efficacy of this compound in Coxsackievirus Mouse Models

Animal ModelVirus StrainThis compound DosageAdministration RouteDosing RegimenKey OutcomesReference
Suckling ICR Mice (1.2-1.9 g)Coxsackievirus A9 (CVA9)200 mg/kgOral gavageSingle therapeutic dose 2.5 days post-infection80% survival[1]
Weanling ICR Mice (9-12 g)Coxsackievirus A21 (CVA21)19 - 75 mg/kg/dayOral gavageProphylactic: single dose pre-infection, then twice daily for 5 daysDose-dependent protection; 100% survival at 75 mg/kg/day[1][2]
Adult BALB/c MiceCoxsackievirus B3 (CVB3)20 - 200 mg/kg/dayOral gavageProphylactic: single dose pre-infection, then twice daily for 5 daysDose-dependent protection; 90% survival at 200 mg/kg/day[1][2]
Adult BALB/c MiceCoxsackievirus B3 (CVB3)200 mg/kgOral gavageProphylactic: 2 hours prior to infection, then daily for 5 days4 to >7-log10 reduction in heart viral titers; 1 to 4-log10 reduction in pancreas viral titers[1][2]

Table 2: 50% Protective Dose (PD₅₀) of this compound in Coxsackievirus Mouse Models

Animal ModelVirus StrainPD₅₀ (95% Confidence Interval)Reference
Suckling ICR MiceCoxsackievirus A9 (CVA9)93 mg/kg/day (24 to 157 mg/kg/day)[1][2]
Weanling ICR MiceCoxsackievirus A21 (CVA21)26 mg/kg/day (20 to 31 mg/kg/day)[1][2]
Adult BALB/c MiceCoxsackievirus B3 (CVB3)12 mg/kg/day (2 to 30 mg/kg/day)[1][2]

Table 3: Efficacy of this compound in Enterovirus 71 (EV71) Mouse Model

Animal ModelVirus StrainThis compound DosageAdministration RouteDosing RegimenKey OutcomesReference
One-day-old ICR MiceEnterovirus 71 (EV71)80, 20, 5, 1.25, and 0.375 mg/kgIntraperitonealDaily for 5 daysReduced morbidity and mortality[3][4][5]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in mouse models of enterovirus infection.

This compound Formulation for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Xanthan gum

  • Tween 80

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Sterile containers

Procedure:

  • Prepare a 0.5% xanthan gum solution by slowly adding 0.5 g of xanthan gum to 100 mL of sterile distilled water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Add 1 mL of Tween 80 to the 0.5% xanthan gum solution to create the vehicle (0.5% xanthan gum–1% Tween 80).

  • Weigh the required amount of this compound powder to achieve the desired final concentration.

  • Slowly add the this compound powder to the vehicle while stirring to form a homogenous suspension.

  • Store the formulation at 4°C and ensure it is well-suspended before each administration.

Coxsackievirus B3 (CVB3) Infection Model in Adult Mice

Objective: To establish a lethal CVB3 infection in adult mice and assess the therapeutic efficacy of this compound.

Materials:

  • Adult male BALB/c mice (6-8 weeks old)

  • CVB3 strain M (e.g., Nancy strain)

  • This compound suspension

  • Vehicle control (0.5% xanthan gum–1% Tween 80)

  • Oral gavage needles (24-gauge)

  • Syringes (0.5 mL)

  • Biosafety cabinet

Procedure:

  • Virus Inoculation:

    • Thaw the CVB3 virus stock and dilute it in sterile phosphate-buffered saline (PBS) to a concentration that induces approximately 80% mortality.

    • Infect mice intraperitoneally (IP) with the prepared virus inoculum.

  • This compound Administration (Prophylactic Regimen):

    • Administer the this compound suspension or vehicle control to the mice via oral gavage 2 hours before infection.

    • Continue to administer the treatment once or twice daily for a total of 5-7 days.

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, lethargy, paralysis) and mortality for at least 14 days post-infection.

  • Endpoint Analysis (Viral Titer Reduction):

    • On day 5 post-infection, euthanize a subset of mice from each treatment group.

    • Aseptically harvest target organs (e.g., heart, pancreas).

    • Weigh the tissues and homogenize them in cell culture medium.

    • Determine the viral titers in the tissue homogenates using a standard plaque assay or TCID₅₀ assay.

Enterovirus 71 (EV71) Infection Model in Neonatal Mice

Objective: To evaluate the efficacy of this compound in a neonatal mouse model of EV71 infection.

Materials:

  • One-day-old ICR mice with their dam

  • EV71 strain (e.g., BrCr)

  • This compound solution (for IP injection)

  • Sterile PBS

  • Insulin syringes with 30-gauge needles

Procedure:

  • Virus Inoculation:

    • Infect one-day-old mice intraperitoneally with a lethal dose of EV71.

  • This compound Administration:

    • Administer this compound or a placebo control intraperitoneally once daily for 5-7 days, starting shortly after infection.

  • Monitoring:

    • Monitor the pups daily for signs of illness, including limb paralysis, and record survival.

  • Data Analysis:

    • Compare the survival rates and clinical scores between the this compound-treated and control groups.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action.

experimental_workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase prep_this compound Prepare this compound Formulation treatment Administer this compound or Vehicle prep_this compound->treatment prep_virus Prepare Virus Inoculum infection Infect Mice with Enterovirus prep_virus->infection animal_model Select Animal Model (e.g., Adult BALB/c Mice) animal_model->infection infection->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint viral_titer Viral Titer Quantification (Heart, Pancreas) endpoint->viral_titer histopathology Histopathological Examination endpoint->histopathology mechanism_of_action cluster_entry Viral Entry cluster_uncoating Viral Uncoating cluster_inhibition This compound Action virus Enterovirus receptor Host Cell Receptor virus->receptor Attachment capsid Viral Capsid receptor->capsid rna_release Viral RNA Release capsid->rna_release Uncoating This compound This compound binding_pocket Hydrophobic Pocket in VP1 Capsid Protein This compound->binding_pocket inhibition Inhibition of Uncoating binding_pocket->inhibition inhibition->rna_release Blocks

References

Application Notes and Protocols for Solubilizing Pleconaril in in vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of Pleconaril, a capsid-binding antiviral agent, for use in various in vitro assays. Proper solubilization and preparation of this hydrophobic compound are critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties of this compound

This compound is a small molecule inhibitor with activity against viruses in the Picornaviridae family, including enteroviruses and rhinoviruses.[1][2] Its hydrophobic nature presents a challenge for solubilization in aqueous media commonly used for in vitro studies.

PropertyValueReference
Molecular Formula C₁₈H₁₈F₃N₃O₃[1]
Molecular Weight 381.35 g/mol [3]
IUPAC Name 3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy] phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole[1]
CAS Number 153168-05-9[1]

Solubility of this compound

This compound is poorly soluble in water but exhibits good solubility in organic solvents.[4] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[3][5][6]

SolventSolubilityNotesReference
DMSO 50 mg/mL (131.11 mM)Heating is recommended to aid dissolution.[3]
DMSO 76 mg/mL (199.29 mM)Use fresh, moisture-free DMSO for best results.[7]
Ethanol 76 mg/mL[7]
Water < 0.1 mg/mL (insoluble)[4]
Polyethylene glycol (PEG) 400 Used as a solvent for stock solutions.Specific solubility values not provided.[8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro assays.

Materials:

  • This compound powder (MW: 381.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 3.81 mg of this compound powder into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • If the powder does not fully dissolve, gentle heating in a water bath or on a heat block at 37°C for 5-10 minutes can be applied.[3] Vortex again after heating.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for use in antiviral assays. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, MEM) supplemented with serum as required for the specific cell line.[8]

  • Sterile polypropylene tubes

  • Sterile, filtered pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

  • A common method involves a two-step dilution to minimize the final DMSO concentration. For instance, an intermediate dilution can be prepared in culture medium before the final dilution in the assay plate.[5][6]

  • As an example, to achieve a final concentration of 1 µM in a 96-well plate with a final volume of 200 µL, you can add 2 µL of a 100 µM working solution.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the drug.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for this compound Solubilization and Use

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex heat Gentle Heating (if needed) vortex->heat store Store at -20°C to -80°C heat->store thaw Thaw Stock Solution store->thaw serial_dilute Serial Dilution in Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions for in vitro assays.

Simplified Signaling Pathway of this compound's Mechanism of Action

This compound is a capsid inhibitor that binds to a hydrophobic pocket in the VP1 protein of picornaviruses.[1][9][10] This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the release of viral RNA into the host cell, thereby inhibiting viral replication.[5][9][10]

G cluster_virus Picornavirus cluster_host Host Cell virus Virus Particle receptor Host Cell Receptor virus->receptor Attachment binding Binding to VP1 Capsid Protein virus->binding rna Viral RNA cytoplasm Cytoplasm receptor->cytoplasm Normal Uncoating (Blocked) no_replication No Viral Replication cytoplasm->no_replication RNA Release (Blocked) This compound This compound This compound->binding stabilization Capsid Stabilization binding->stabilization inhibition Inhibition of Uncoating stabilization->inhibition inhibition->no_replication

Caption: this compound's mechanism of action as a viral capsid inhibitor.

References

Application Notes & Protocols: Determining Pleconaril Susceptibility in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pleconaril is a broad-spectrum antiviral compound that demonstrates potent activity against the Picornaviridae family of viruses, which includes rhinoviruses and enteroviruses (such as polioviruses, coxsackieviruses, and echoviruses).[1][2][3] These viruses are responsible for a wide range of human diseases, from the common cold and viral meningitis to more severe conditions like myocarditis and poliomyelitis.[4][5]

The mechanism of action for this compound involves its integration into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][6][7] This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA genome into the host cell.[1][2][5][8] For some rhinoviruses, it can also inhibit the virus from attaching to the host cell receptor.[6][8] These application notes provide an overview of suitable cell lines and detailed protocols for conducting this compound susceptibility testing.

Suitable Cell Lines for this compound Susceptibility Testing

The choice of cell line is critical for successful in vitro antiviral testing and typically depends on the specific picornavirus being studied. The cell lines listed below have been widely used in research to determine the efficacy of this compound.

  • HeLa (Human cervical adenocarcinoma) cells: HeLa cells, including variants like Ohio HeLaI and H1-HeLa, are highly susceptible to a broad range of human rhinoviruses (HRV) and enteroviruses.[4][9][10] They are a standard choice for cytopathic effect (CPE) inhibition assays.

  • RD (Human rhabdomyosarcoma) cells: RD cells are particularly useful for the propagation and testing of certain enteroviruses, including Enterovirus 71 (EV71).[4][]

  • LLC-MK2D (Rhesus monkey kidney epithelial-like) cells: This cell line is also commonly employed for the culture and analysis of various enterovirus serotypes.[4][12]

  • BGM (Buffalo Green Monkey Kidney) cells: BGM cells are effective for assays involving Poliovirus 1 and Echovirus 11.[10]

  • Vero (African green monkey kidney epithelial) cells: Vero cells are suitable for susceptibility testing of Coxsackievirus B3 (CVB3).[10][13]

Quantitative Susceptibility & Cytotoxicity Data

The efficacy of an antiviral compound is determined by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to IC₅₀/EC₅₀ provides the selectivity index (SI), a key indicator of the drug's therapeutic window.

Cell LineVirus (Serotype/Strain)MetricValue (µM)Notes
HeLa, LLC-MK₂D, RD GeneralCC₅₀12.5 - 25Cytotoxicity determined by MTT assay.[4][12]
HeLa Enterovirus Clinical Isolates (n=215)MIC₅₀≤ 0.03MIC to inhibit 50% of isolates.[4]
HeLa Enterovirus Clinical Isolates (n=215)MIC₉₀≤ 0.18MIC to inhibit 90% of isolates.[4]
HeLa Echovirus 11 (EV11) IsolatesMIC₉₀0.02EV11 isolates were the most sensitive serotype tested.[4][12]
HeLa Prototypic Enteroviruses (n=15)IC₅₀ Range0.001 - 1.05One strain, Coxsackievirus B3 (CVB3) Nancy, was insensitive.[4][12]
Ohio HeLaI Human Rhinovirus (HRV) Clinical IsolatesEC₅₀ (Median)0.07 µg/mLDetermined by microscopic CPE inhibition.[9]
RD Enterovirus D68 (EV-D68)EC₅₀~0.01 - 0.3Efficacy demonstrated against EV-D68.[]
BGM Echovirus 11 (ECHO11)EC₅₀~0.3For certain this compound analogues.[10]

Mechanism of Action & Experimental Workflow

This compound's Mechanism of Action

This compound acts as a capsid inhibitor. It binds non-covalently to a hydrophobic pocket in the VP1 protein, stabilizing the virion structure. This increased rigidity prevents the conformational changes required for the virus to uncoat and release its RNA into the host cell's cytoplasm, effectively halting the replication cycle at an early stage.[1][2][3][8]

G cluster_cell Host Cell Cytoplasm cluster_virus Picornavirus Uncoating Viral Uncoating & RNA Release Replication Viral Replication Uncoating->Replication enables VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket VP1->Pocket contains This compound This compound This compound->Uncoating BLOCKS This compound->Pocket Binds to Attachment Virus-Receptor Attachment Attachment->Uncoating leads to

Caption: this compound inhibits picornavirus replication by blocking viral uncoating.

General Experimental Workflow

The following diagram outlines the standard workflow for assessing the antiviral activity and cytotoxicity of this compound in cell culture.

G A 1. Cell Culture Preparation Seed 96-well plates with appropriate cell line (e.g., HeLa, RD) B 2. Compound Dilution Prepare serial dilutions of this compound in culture medium A->B C1 3a. Antiviral Assay Infect cells with virus and add This compound dilutions B->C1 C2 3b. Cytotoxicity Assay Add this compound dilutions to uninfected cells B->C2 D 4. Incubation Incubate plates for 2-3 days at 37°C C1->D C2->D E1 5a. Assess Viral CPE Observe and score cytopathic effect microscopically D->E1 for Antiviral Assay E2 5b. Assess Cell Viability Perform MTT or similar assay to measure cell viability D->E2 for Cytotoxicity Assay F 6. Data Analysis Calculate IC₅₀, CC₅₀, and Selectivity Index (SI) E1->F E2->F

Caption: Workflow for this compound susceptibility and cytotoxicity testing.

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay (for IC₅₀ Determination)

This assay measures the ability of this compound to protect a cell monolayer from the destructive effects of viral replication.[3][4][12]

Materials:

  • Susceptible cell line (e.g., HeLa)

  • Cell culture medium (e.g., MEM with 5% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Staining solution (e.g., Crystal Violet in formalin/ethanol)

Procedure:

  • Cell Seeding: Seed 96-well plates with cells at a density that will form a confluent monolayer after 24 hours (e.g., 2.8 x 10⁴ HeLa cells/well). Incubate for 24 hours.[3][4]

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%). Include "cell control" (no virus, no drug) and "virus control" (virus, no drug) wells.

  • Infection: Aspirate the medium from the cell monolayers. Add the virus inoculum at a multiplicity of infection (MOI) that causes complete CPE in 2-3 days.

  • Treatment: After a 1-hour virus attachment period, add 150-200 µL of the prepared this compound dilutions to the corresponding wells.[4][12]

  • Incubation: Incubate the plates for 2-3 days, or until 90-100% CPE is observed in the virus control wells.

  • Staining & Visualization: Aspirate the medium. Fix and stain the remaining cell monolayer with Crystal Violet solution. Gently wash the wells with water and allow them to dry.

  • Data Analysis: Visually score the protection of the cell monolayer or solubilize the stain and read the absorbance. The IC₅₀ is the concentration of this compound that protects 50% of the cells from virus-induced CPE compared to controls.

Protocol 2: MTT Cytotoxicity Assay (for CC₅₀ Determination)

This colorimetric assay determines the concentration of this compound that is toxic to the host cells, which is crucial for evaluating the drug's selectivity.[3][4][12]

Materials:

  • Cell line used in the CPE assay

  • Cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in PBS

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 96-well plates with cells at a lower density that allows for logarithmic growth over the incubation period (e.g., 1.3 x 10⁴ cells/well).[3][12] Allow cells to attach for 4 hours.

  • Treatment: Add serial dilutions of this compound to the wells (in quadruplicate). Include "no drug" control wells.

  • Incubation: Incubate the plates for the same duration as the CPE assay (e.g., 3 days).

  • MTT Addition: Remove the medium and add 100 µL of MTT solution to each well. Incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][12]

  • Solubilization: Carefully aspirate the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm (OD₅₇₀). The CC₅₀ is the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.

References

Application Notes and Protocols for High-throughput Screening Assays Using Pleconaril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleconaril is a well-characterized antiviral compound that exhibits potent and broad-spectrum activity against enteroviruses and rhinoviruses, the causative agents of numerous human diseases ranging from the common cold to more severe conditions like meningitis and myocarditis.[1] Its mechanism of action involves the inhibition of viral capsid function.[2] Specifically, this compound binds to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[3][4] This binding stabilizes the capsid, preventing the conformational changes necessary for viral attachment to host cells and the subsequent uncoating and release of viral RNA into the cytoplasm.[2][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel antiviral agents.

Mechanism of Action of this compound

This compound acts as a capsid-binding agent, interfering with the early stages of the viral replication cycle. By integrating into a hydrophobic pocket in the VP1 protein, it prevents the virus from attaching to the host cell and uncoating its RNA, thus halting the infection process.[2]

Pleconaril_Mechanism cluster_virus Picornavirus cluster_host Host Cell VP1 VP1 Capsid Protein Viral_RNA Viral RNA VP1->Viral_RNA Uncoating (Blocked by this compound) Host_Cell Host Cell Receptor VP1->Host_Cell Attachment (Blocked by this compound) Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release into Cytoplasm (Blocked) This compound This compound This compound->VP1 Binds to hydrophobic pocket

This compound's mechanism of action against picornaviruses.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various enteroviruses and rhinoviruses, as well as its cytotoxicity profile. These data are essential for designing HTS assays and interpreting screening results.

Table 1: Antiviral Activity of this compound against Prototypic Enterovirus Strains [2]

Enterovirus Serotype and StrainIC50 (μM)
EV3 Morrisey0.31 ± 0.10
EV4 Pesascek0.02 ± 0.005
EV5 Noyce1.05 ± 0.42
EV6 D'Amori0.05 ± 0.01
EV7 Wallace0.05 ± 0.03
EV9 Hill0.18 ± 0.03
EV11 (Gregory)0.01 ± 0.005
EV24 (DeCamp)0.01 ± 0.003
EV30 (Bastianni)0.01 ± 0.005
CVA9 Bozek0.005 ± 0.002
CVB1 Conn-50.002 ± 0.0005
CVB2 Ohio-10.003 ± 0.002
CVB3 Nancy>12.5
CVB3 M0.02 ± 0
CVB4 JVB0.05 ± 0.03
CVB5 Faulkner0.001 ± 0.0003

IC50 (50% inhibitory concentration) values are presented as the mean ± standard deviation from at least two independent experiments.[2]

Table 2: Antiviral Activity of this compound against Clinical Enterovirus Isolates [2]

MetricConcentration (μM)
MIC50≤ 0.03
MIC90≤ 0.18

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the clinical isolates, respectively.[2]

Table 3: Antiviral Activity of this compound against Human Rhinoviruses (HRV) [5]

Assay MethodMedian EC50 (µg/ml) for Clinical Isolates
Microscopic CPE Inhibition0.07 (range, <0.01->1)
Spectrophotometric0.04 (range, <0.01->1)

EC50 (50% effective concentration) values were determined against 46 clinical HRV isolates.[5]

Table 4: Cytotoxicity of this compound [2]

Cell LineCC50 (μM)
Various (HeLa, LLC-MK2D, RD)12.5 to 25

CC50 (50% cytotoxic concentration) was determined using an MTT dye-based assay.[2]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect a cell monolayer from the destructive effects of viral infection.

CPE_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_readout Readout A Seed cells in 96-well plates B Incubate for 24h at 37°C A->B E Add compound dilutions to cells B->E C Prepare serial dilutions of this compound/test compounds in DMSO D Dilute compounds into culture medium C->D D->E F Infect cells with virus E->F G Incubate for 3 days at 37°C F->G H Assess cytopathic effect (CPE) G->H I Add MTT or similar viability dye H->I J Measure absorbance (e.g., OD570) I->J

References

Application Notes & Protocols: Cryo-EM Structural Analysis of Pleconaril-Virus Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pleconaril is a broad-spectrum antiviral compound that shows significant activity against picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses.[1] Its mechanism of action involves binding to a conserved hydrophobic pocket within the viral capsid protein VP1.[2][3] This binding event stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the release of viral RNA into the host cell, thereby halting the infection cycle.[1][4]

Cryo-electron microscopy (Cryo-EM) has become an indispensable tool in structural biology and drug discovery.[5] It allows for the high-resolution visualization of macromolecular complexes, such as viruses, in their near-native, hydrated state.[6] For compounds like this compound, Cryo-EM provides an unprecedented view of the drug-virus interaction at a near-atomic level, elucidating the precise binding mode and the structural consequences for the viral capsid. This detailed structural information is crucial for understanding the mechanism of action, explaining drug resistance, and guiding the rational design of next-generation capsid-binding inhibitors.[5]

These application notes provide a summary of the quantitative data related to this compound's activity and a detailed protocol for the structural analysis of this compound-virus complexes using single-particle Cryo-EM.

Quantitative Data Summary

The efficacy of this compound and the structural details of similar capsid-binder complexes have been quantified in several studies. The following tables summarize key data points.

Table 1: In Vitro Antiviral Activity of this compound against Enteroviruses.

Parameter Value (μM) Virus Panel Reference
MIC₅₀ ≤ 0.03 215 clinical isolates [1]
MIC₉₀ ≤ 0.18 215 clinical isolates [1]
IC₅₀ Range 0.002 - 3.4 214 of 215 clinical isolates [1]
IC₅₀ (Median) 0.006 µg/ml Coxsackievirus A9 (14 isolates) [7]

| IC₉₀ | 0.07 µg/ml | >90% of 215 clinical isolates |[7] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration for 50%/90% of isolates. IC₅₀/IC₉₀: 50%/90% inhibitory concentration.

Table 2: Representative Cryo-EM Structural Data for Capsid Binder-Virus Complexes.

Complex Resolution (Å) Method Key Finding Reference
RV-B5 + OBR-5-340 3.6 Cryo-EM Unexpected binding geometry near the pocket entrance in a this compound-resistant strain. [8]

| PCV2 VLP | 2.9 | Cryo-EM | Near-atomic resolution from close-packed particles. |[9] |

RV-B5: Rhinovirus B5; OBR-5-340: A pyrazolopyrimidine capsid binder; PCV2 VLP: Porcine Circovirus 2 Virus-Like Particle.

Mechanism of Action & Experimental Workflow

This compound's Mechanism of Action

This compound functions by physically occupying a hydrophobic pocket in the VP1 capsid protein. This pocket is naturally occupied by a lipid "pocket factor" that helps regulate capsid stability.[4] By displacing this factor and binding tightly, this compound induces capsid rigidity, which inhibits the conformational flexibility required for the virus to attach to host cells and uncoat, i.e., release its RNA genome.[1][3]

G cluster_virus_cycle Normal Viral Entry cluster_inhibition This compound Inhibition Pathway Picornavirus Picornavirus (e.g., Rhinovirus) Receptor Host Cell Receptor Picornavirus->Receptor 1. Attachment Attachment Receptor Binding Receptor->Attachment Uncoating Capsid Uncoating & Conformational Change Attachment->Uncoating RNA_Release Viral RNA Release into Cytoplasm Uncoating->RNA_Release This compound This compound VP1_Pocket VP1 Hydrophobic Pocket This compound->VP1_Pocket 2. Binds to Stabilization Capsid Stabilization & Rigidity VP1_Pocket->Stabilization 3. Induces Block Inhibition of Uncoating Stabilization->Block Block->Uncoating Prevents

A diagram illustrating this compound's mechanism of action.
General Cryo-EM Experimental Workflow

The structural determination of a this compound-virus complex by Cryo-EM follows a multi-stage workflow, from biochemical preparation to computational 3D reconstruction. Each step is critical for achieving a high-resolution map that can accurately detail the molecular interactions.

G cluster_biochem Biochemical Preparation cluster_cryoem Cryo-EM & Data Processing A 1. Virus Propagation & Purification B 2. Complex Formation (Virus + this compound) A->B C 3. Quality Control (Negative Stain EM) B->C D 4. Grid Preparation & Vitrification C->D Proceed if sample is homogeneous & stable E 5. Cryo-TEM Data Collection D->E F 6. Image Processing (Particle Picking, Classification) E->F G 7. 3D Reconstruction & Refinement F->G H 8. Model Building & Structural Analysis G->H

A high-level overview of the Cryo-EM workflow.

Detailed Experimental Protocols

Protocol 1: Virus Propagation and Purification
  • Cell Culture: Propagate a suitable host cell line (e.g., HeLa cells for rhinoviruses) in appropriate media until a confluent monolayer is formed.[4]

  • Infection: Infect the cell monolayer with the desired picornavirus serotype at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells at the optimal temperature (e.g., 33°C for rhinovirus) until significant cytopathic effect (CPE) is observed (typically 24-48 hours).[4]

  • Harvesting: Harvest the virus by subjecting the cells to multiple freeze-thaw cycles to release intracellular virions.[4]

  • Clarification: Centrifuge the cell lysate at low speed to pellet cellular debris.

  • Purification: Purify the virions from the supernatant using methods such as sucrose gradient ultracentrifugation or cesium chloride density gradient ultracentrifugation.

  • Buffer Exchange & Concentration: Exchange the purified virus into a suitable buffer for Cryo-EM (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) and concentrate to a working stock of 1-5 mg/mL.

  • Purity Assessment: Verify the purity and integrity of the viral preparation using SDS-PAGE and negative stain transmission electron microscopy. The sample should be >99% pure and show intact, monodisperse viral particles.[6]

Protocol 2: Formation of the this compound-Virus Complex
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Incubation: Add this compound to the purified virus solution at a final concentration that ensures saturation of the binding sites (typically a 10- to 100-fold molar excess of the drug over the VP1 pockets).

  • Complex Formation: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours) to allow the drug to bind to the viral capsids.[4] Note: The optimal drug concentration and incubation time may need to be determined empirically.

  • Removal of Excess Drug (Optional): If necessary, remove unbound this compound using a desalting column or buffer exchange to prevent potential interference during vitrification.

Protocol 3: Cryo-EM Sample Preparation and Vitrification
  • Grid Preparation: Use standard Cryo-EM grids (e.g., Holey Carbon grids like Quantifoil R2/2 or C-flat). Glow-discharge the grids immediately before use to render the carbon surface hydrophilic.

  • Sample Application: In a controlled environment chamber (e.g., Vitrobot), apply 3-4 µL of the this compound-virus complex solution to the glow-discharged grid. The typical protein concentration for grid preparation ranges from 0.5 to 5 mg/mL.[10]

  • Blotting: Blot the grid with filter paper to remove excess liquid, creating a thin aqueous film across the grid holes. Blotting time and force are critical parameters that must be optimized for each sample.

  • Plunge-Freezing (Vitrification): Immediately after blotting, rapidly plunge the grid into a cryogen (liquid ethane) cooled by liquid nitrogen.[6] This process, known as vitrification, freezes the sample so rapidly that crystalline ice cannot form, preserving the native structure of the complex.[6]

  • Grid Storage: Transfer the vitrified grid to a grid box and store under liquid nitrogen until imaging.

Protocol 4: Cryo-EM Data Acquisition
  • Microscope Setup: Load the vitrified grid into a cryo-transmission electron microscope (Cryo-TEM) equipped with a field emission gun (e.g., operating at 200-300 kV) and a direct electron detector.

  • Atlas and Grid Screening: Collect a low-magnification atlas of the grid to identify squares with ice of suitable thickness and good particle distribution.

  • Automated Data Collection: Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of high-magnification images (micrographs) of the this compound-virus particles.

    • Data Collection Parameters:

      • Magnification: Choose a magnification that results in a pixel size appropriate for the target resolution (e.g., ~1.0-1.5 Å/pixel).

      • Defocus Range: Collect images across a range of defocus values (e.g., -1.0 to -3.0 µm) to improve contrast and aid in CTF estimation.

      • Electron Dose: Use a low total electron dose (e.g., 40-60 e⁻/Ų) fractionated over multiple frames (a "movie") to minimize radiation damage.

Protocol 5: Image Processing and 3D Reconstruction
  • Preprocessing: Perform movie frame alignment to correct for beam-induced motion and sum the aligned frames to produce a final micrograph. Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking: Automatically select (pick) individual virus particle projections from the micrographs.

  • 2D Classification: Group the picked particles into 2D class averages. This step helps to remove "bad" particles (e.g., ice contaminants, aggregates, empty capsids) and assess the overall quality of the dataset.

  • Initial Model Generation: Generate an initial 3D model (ab initio reconstruction) from the 2D class averages.

  • 3D Refinement: Iteratively refine the 3D map by aligning all high-quality particles to the model. For icosahedral viruses, impose icosahedral symmetry during refinement to leverage the high symmetry and improve the signal-to-noise ratio.

  • Resolution Assessment: Calculate the resolution of the final map using the gold-standard Fourier Shell Correlation (FSC) at a cutoff of 0.143.[11]

  • Post-processing: Apply a B-factor to the final map to sharpen structural details.

Protocol 6: Structural Analysis and Interpretation
  • Model Building: Fit a previously determined crystal structure of the viral capsid proteins into the refined Cryo-EM density map.

  • Ligand Docking: The density corresponding to the bound this compound molecule should be clearly visible in the VP1 hydrophobic pocket. Manually place and refine the atomic coordinates of this compound into this density.

  • Analysis: Analyze the interactions between this compound and the amino acid residues lining the binding pocket. Identify key hydrogen bonds, van der Waals contacts, and other interactions that stabilize the complex.

  • Comparison: Compare the structure of the this compound-bound virus to the apo-virus structure (if available) to identify any conformational changes induced by drug binding. This can provide critical insights into the mechanism of capsid stabilization.

References

Application Notes and Protocols: Utilizing Pleconaril as a Positive Control in Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral drug discovery relies on robust and reproducible screening assays to identify novel therapeutic agents. A critical component of a reliable screening workflow is the inclusion of a positive control, a compound with a known and well-characterized antiviral activity against the target virus. Pleconaril, a potent inhibitor of picornaviruses, serves as an excellent positive control in antiviral screening assays targeting human rhinoviruses (HRV) and enteroviruses (EV).[1][2][3][4][5]

This compound is an orally bioavailable small molecule that specifically targets a hydrophobic pocket within the viral capsid protein VP1.[4][6][7] By binding to this pocket, this compound stabilizes the capsid, thereby preventing the uncoating of the viral RNA and, in some cases, inhibiting attachment to host cells.[2][4][6] This mechanism effectively halts the viral replication cycle. Its broad-spectrum activity against a majority of rhinovirus and enterovirus serotypes makes it a valuable tool for validating assay performance and ensuring the reliable identification of new antiviral compounds.[1][2][8]

These application notes provide a detailed protocol for using this compound as a positive control in a cell-based cytopathic effect (CPE) inhibition assay, a common method for screening antiviral compounds.

Data Presentation

The following table summarizes representative quantitative data from an antiviral screening assay using this compound as a positive control against Human Rhinovirus 14 (HRV-14).

CompoundConcentration (µM)% CPE Inhibition% Cell ViabilityEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound (Positive Control) 198990.05>100>2000
0.185100
0.0145100
Test Compound A 1095800.52550
15595
0.110100
Test Compound B 101540>1015<1.5
1585
0.10100
Vehicle Control (DMSO) 0.1%0100---
Virus Control -020---
Cell Control -100100---

EC₅₀: 50% effective concentration (concentration at which 50% of the viral cytopathic effect is inhibited). CC₅₀: 50% cytotoxic concentration (concentration at which 50% of the cells are killed). Selectivity Index (SI): CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a method to assess the ability of test compounds to inhibit virus-induced cell death, using this compound as a positive control.

Materials:

  • HeLa cells (or other susceptible cell line, e.g., Vero)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human Rhinovirus 14 (HRV-14) or other sensitive picornavirus

  • This compound (≥98% purity)

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain

  • Plate reader (luminometer or spectrophotometer)

Methodology:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of DMEM with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of test compounds in DMSO.

    • Create a series of dilutions of this compound and test compounds in DMEM with 2% FBS. A typical final concentration range for this compound would be 0.01 µM to 10 µM.

  • Infection and Treatment:

    • Aspirate the growth medium from the 96-well plate.

    • Add 50 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO at the same final concentration as the compounds), cell control (medium only), and virus control (medium only).

    • Prepare a virus inoculum of HRV-14 at a multiplicity of infection (MOI) of 0.1 in DMEM with 2% FBS.

    • Add 50 µL of the virus inoculum to all wells except the cell control wells. Add 50 µL of medium to the cell control wells.

    • Incubate the plate at 33°C (optimal for rhinovirus) in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Using CellTiter-Glo®:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Using Crystal Violet Staining:

      • Gently wash the cells with phosphate-buffered saline (PBS).

      • Fix the cells with 10% formalin for 15 minutes.

      • Stain the cells with 0.5% crystal violet solution for 20 minutes.

      • Wash the plate with water and allow it to dry.

      • Solubilize the stain with methanol or a solution of 1% SDS in PBS.

      • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC₅₀ and CC₅₀ values by non-linear regression analysis.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Pleconaril_Mechanism VP1 VP1 Capsid Protein Viral_RNA Viral RNA VP1->Viral_RNA Uncoating (RNA Release) Receptor Host Cell Receptor VP1->Receptor Attachment Hydrophobic_Pocket Hydrophobic Pocket Cytoplasm Cytoplasm This compound This compound This compound->VP1 Inhibits This compound->Hydrophobic_Pocket CPE_Inhibition_Workflow start Start seed_cells Seed HeLa cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound and test compounds incubate_overnight->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds add_virus Infect with HRV-14 (MOI 0.1) add_compounds->add_virus incubate_cpe Incubate for 48-72h (33°C) add_virus->incubate_cpe quantify_viability Quantify cell viability (e.g., CellTiter-Glo®) incubate_cpe->quantify_viability analyze_data Analyze data (EC₅₀, CC₅₀, SI) quantify_viability->analyze_data end End analyze_data->end Screening_Results_Logic start Antiviral Screening Results high_si High Selectivity Index (SI) start->high_si low_si Low Selectivity Index (SI) start->low_si no_activity No Activity start->no_activity low_ec50 Low EC₅₀ high_si->low_ec50 due to high_cc50 High CC₅₀ high_si->high_cc50 and low_si->low_ec50 or low_cc50 Low CC₅₀ low_si->low_cc50 due to high_ec50 High EC₅₀ no_activity->high_ec50 due to promising Promising Candidate low_ec50->promising high_cc50->promising inactive Inactive Compound high_ec50->inactive toxic Cytotoxic Compound low_cc50->toxic

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pleconaril Resistance in Enteroviruses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming pleconaril resistance in enteroviruses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a capsid-binding inhibitor. It inserts into a hydrophobic pocket within the viral protein 1 (VP1) of many enteroviruses. This binding displaces a natural "pocket factor," a lipid molecule that stabilizes the viral capsid. By occupying this pocket, this compound prevents the conformational changes required for the virus to unbind from host cell receptors and release its RNA genome into the cell, a process known as uncoating.

Q2: What is the primary mechanism of resistance to this compound?

A2: The primary mechanism of resistance to this compound involves amino acid mutations in the viral capsid protein VP1, either within or near the hydrophobic binding pocket. These mutations can sterically hinder the binding of this compound or alter the conformation of the pocket, reducing the drug's affinity and efficacy.

Q3: Are this compound-resistant mutants less virulent?

A3: In some cases, this compound-resistant variants of enteroviruses, such as Coxsackievirus B3 (CVB3), have shown reduced thermal stability and attenuated virulence in animal models. This suggests a fitness cost associated with the resistance mutations. However, this is not a universal finding, and the clinical implications are still under investigation.

Q4: What are the main strategies to overcome this compound resistance?

A4: The main strategies include:

  • Developing next-generation capsid binders: Synthesizing new molecules with modified structures that can effectively bind to the VP1 pocket of resistant strains.

  • Combination therapy: Using this compound or other capsid binders in conjunction with antiviral agents that have different mechanisms of action. This can include protease inhibitors (e.g., rupintrivir), polymerase inhibitors (e.g., remdesivir), or host-targeting agents.[1][2] The goal is to create a higher barrier to the development of resistance.[3]

  • Modifying existing compounds: Altering the chemical structure of this compound to improve its binding affinity to mutated VP1 pockets.[4]

Q5: Are there naturally occurring enterovirus strains that are resistant to this compound?

A5: Yes, some enterovirus serotypes and clinical isolates exhibit natural resistance to this compound. For example, Enterovirus A71 (EV-A71) is notably unaffected by this compound.[4] Certain strains of Echovirus 11 and some rhinoviruses also show natural resistance.[1][5]

Troubleshooting Guides

Problem 1: High variability or inconsistent results in antiviral assays.
Possible Cause Troubleshooting Step
Cell health and density Ensure cells are healthy, within a consistent passage number, and seeded at the optimal density for the specific assay. Over-confluent or unhealthy cells can affect virus replication and assay readout.
Virus titer variability Always use a freshly titrated virus stock for your experiments. Store virus stocks in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent drug concentrations Prepare fresh serial dilutions of the antiviral compounds for each experiment. Ensure thorough mixing at each dilution step.
Assay-specific issues For plaque assays, ensure the overlay medium is at the correct temperature and consistency. For CPE assays, the timing of reading the plates is critical.
Problem 2: Failure to select for resistant mutants.
Possible Cause Troubleshooting Step
Drug concentration too high A very high concentration of the antiviral may completely inhibit viral replication, preventing the emergence of resistant variants. Use a concentration that allows for some level of viral replication (e.g., around the EC90).
Insufficient number of passages The emergence of resistant mutants can be a rare event. Increase the number of serial passages of the virus in the presence of the compound.
Fitness cost of resistance The resistance mutation may confer a significant fitness cost, causing the mutant virus to be outcompeted by the wild-type virus if the drug pressure is not consistently maintained.
High-fidelity polymerase Some viral polymerases have proofreading activity, which can reduce the mutation rate. This is less common in RNA viruses like enteroviruses but should be considered.
Problem 3: Newly developed compound shows no activity against this compound-resistant strains.
Possible Cause Troubleshooting Step
Similar binding mode If the new compound has a similar chemical scaffold and binds to the same region of the VP1 pocket as this compound, it may be affected by the same resistance mutations.
Different resistance mechanism The resistant strain may have developed a resistance mechanism that is not dependent on the VP1 pocket, although this is less common for capsid binders.
Compound stability or bioavailability Ensure the compound is stable under the experimental conditions and can effectively reach its target in the in vitro system.

Data Presentation

Table 1: Examples of VP1 Mutations Conferring Resistance to Capsid Binders in Enteroviruses
Enterovirus Amino Acid Substitution Compound Fold-Change in Resistance (EC50 or IC50) Reference
Coxsackievirus B3 (CVB3)I1092LThis compoundResistant phenotype observed[6]
Coxsackievirus B3 (CVB3)I1092MThis compoundResistant phenotype observed[7]
Echovirus 11 (E11)V119MThis compoundResistant phenotype observed[1][8][9]
Echovirus 11 (E11)I183MThis compoundResistant phenotype observed[1][8]
Enterovirus A71 (EV-A71)I113VPirodavir~21-fold increase[10]
Enterovirus A71 (EV-A71)S196PPirodavir~7-fold increase[10]
Human Rhinovirus 14 (HRV-14)C199R/YVapendavirResistant phenotype observed[11]
Human Rhinovirus (HRV-B)Y152F / V191LThis compoundNaturally resistant or weakly susceptible[5]

Note: The fold-change in resistance can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible cells (e.g., HeLa, Vero, or RD cells) in 24-well plates.

  • Enterovirus stock with a known titer (PFU/mL).

  • Serial dilutions of the antiviral compound.

  • Overlay medium (e.g., containing 1.2% carboxymethylcellulose or 0.75% methylcellulose in culture medium).

  • Fixative solution (e.g., 4% formaldehyde).

  • Staining solution (e.g., 0.5% crystal violet).

Procedure:

  • Seed 24-well plates with an appropriate cell density to achieve a confluent monolayer overnight.[9]

  • Prepare serial dilutions of the antiviral compound in culture medium.

  • Pre-incubate a standardized amount of virus (e.g., 100 PFU) with each compound dilution for 1 hour at room temperature.[9]

  • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and wash the cells twice with serum-free medium.

  • Add 500 µL of the overlay medium to each well.[9]

  • Incubate the plates at 37°C for 48-72 hours, or until plaques are visible in the virus control wells.

  • Fix the cells with 4% formaldehyde.[9]

  • Stain the cells with 0.5% crystal violet and wash to visualize the plaques.[9]

  • Count the number of plaques in each well and calculate the EC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Susceptible cells in 96-well plates.

  • Enterovirus stock.

  • Serial dilutions of the antiviral compound.

  • Cell viability reagent (e.g., MTS/PMS solution).

Procedure:

  • Seed a 96-well plate with cells and incubate overnight.[12]

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a specific multiplicity of infection (MOI) of the enterovirus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubate the plate for 3-4 days, or until 100% CPE is observed in the virus control wells.[12]

  • Add a cell viability reagent (e.g., MTS/PMS) to each well and incubate according to the manufacturer's instructions.[12]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the EC50 value based on the inhibition of CPE.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Susceptible cells in 12-well or 24-well plates.

  • Enterovirus stock.

  • Serial dilutions of the antiviral compound.

Procedure:

  • Seed plates with cells and incubate to form a monolayer.

  • Infect the cells with enterovirus at a specific MOI in the presence of different concentrations of the antiviral compound.

  • After a single replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.

  • Perform a plaque assay or a TCID50 assay on the harvested supernatant to determine the virus titer.

  • The reduction in virus titer in the presence of the compound is used to determine its antiviral activity.

Mandatory Visualizations

Enterovirus Entry and Uncoating Signaling Pathway

Enterovirus_Entry cluster_this compound This compound's Mechanism of Action Enterovirus Enterovirus Virion Receptor Host Cell Receptor (e.g., SCARB2, ICAM-1) Enterovirus->Receptor 1. Attachment Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification 3. Trafficking ConformationalChange Capsid Conformational Change (A-particle formation) Acidification->ConformationalChange 4. Trigger Uncoating Viral RNA Release (Uncoating) ConformationalChange->Uncoating 5. Genome Release Replication Viral Replication Uncoating->Replication This compound This compound VP1Pocket VP1 Hydrophobic Pocket This compound->VP1Pocket Binds VP1Pocket->ConformationalChange Blocks

Caption: Enterovirus entry and the inhibitory action of this compound.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow start Start cpe_assay Primary Screening: CPE Inhibition Assay start->cpe_assay active_compounds Active Compounds cpe_assay->active_compounds plaque_assay Secondary Screening: Plaque Reduction Assay (EC50) yield_assay Confirmatory Assay: Virus Yield Reduction Assay plaque_assay->yield_assay resistance_selection Resistance Selection: Serial Passage in presence of compound yield_assay->resistance_selection sequencing Genotypic Analysis: VP1 Sequencing resistance_selection->sequencing resistant_mutants Resistant Mutants Identified sequencing->resistant_mutants phenotypic_assay Phenotypic Analysis of Mutants end End phenotypic_assay->end active_compounds->plaque_assay resistant_mutants->phenotypic_assay

Caption: Workflow for screening and characterizing anti-enterovirus compounds.

Logical Relationship of Combination Therapy

Combination_Therapy This compound This compound (Capsid Binder) Synergy Synergistic Effect & Reduced Resistance This compound->Synergy Enterovirus Enterovirus Replication Cycle This compound->Enterovirus Inhibits Uncoating Rupintrivir Rupintrivir (3C Protease Inhibitor) Rupintrivir->Synergy Rupintrivir->Enterovirus Inhibits Polyprotein Processing Remdesivir Remdesivir (RdRp Inhibitor) Remdesivir->Synergy Remdesivir->Enterovirus Inhibits RNA Synthesis Synergy->Enterovirus Enhanced Inhibition

Caption: Rationale for combination therapy against enteroviruses.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Pleconaril Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pleconaril formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the in vivo efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antiviral drug that targets picornaviruses, such as enteroviruses and rhinoviruses. It functions as a capsid inhibitor. The drug binds to a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell. In some cases, it can also inhibit the attachment of the virus to the host cell receptor. By blocking these early stages of the viral life cycle, this compound effectively halts viral replication.[1]

Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?

The primary challenge with this compound is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, it has low solubility and high permeability. This poor solubility can lead to low and variable oral bioavailability, which can significantly impact its therapeutic efficacy in vivo. Another key consideration is the potential for the development of drug resistance, which has been observed both in vitro and in clinical studies. Furthermore, this compound is known to be an inducer of the cytochrome P450 3A (CYP3A) enzyme, which can lead to drug-drug interactions and affect its metabolism and clearance.[1][2]

Q3: What are the reported adverse effects of this compound in preclinical and clinical studies?

In preclinical animal studies, no significant drug-related adverse events have been reported at therapeutic doses.[3] Clinical trials in humans have shown this compound to be generally well-tolerated. The most commonly reported adverse events are mild to moderate and include headache, nausea, and diarrhea.[4] However, a notable concern that arose during clinical development was the induction of CYP3A enzymes, which could interfere with the metabolism of other drugs, including oral contraceptives.[2] In some infant studies, drug accumulation was observed, necessitating careful monitoring for potential toxicity.[5]

Troubleshooting Guide

Low Oral Bioavailability and Inconsistent Efficacy

Problem: You are observing low or highly variable plasma concentrations of this compound and inconsistent antiviral effects in your animal models after oral administration.

Possible Cause: This is likely due to the poor aqueous solubility of this compound, leading to incomplete dissolution in the gastrointestinal tract. The formulation and the presence or absence of food can significantly affect absorption.

Solutions:

  • Optimize the Formulation Vehicle:

    • Simple Suspension: For basic studies, a suspension of this compound in a vehicle containing a suspending agent and a surfactant can be used. A commonly cited formulation for murine studies is 0.5% xanthan gum with 1% Tween 80 in water .[6]

    • Lipid-Based Formulations: Since this compound's absorption is enhanced with a high-fat meal, using a lipid-based vehicle can improve bioavailability.[7] An oral liquid formulation in a medium-chain triglyceride-based vehicle has been developed to enhance bioavailability.

    • Advanced Formulations: For improved solubility and dissolution, consider more advanced formulation strategies:

      • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.

      • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation and enhance absorption.

      • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

  • Control for Food Effects:

    • Administering this compound with food, particularly a high-fat meal, has been shown to significantly increase its oral bioavailability.[7] Ensure consistency in the feeding schedule of your animals relative to drug administration to reduce variability.

Difficulty with Oral Gavage Administration

Problem: You are experiencing difficulties during oral gavage, such as the compound sticking to the syringe or causing distress to the animal.

Possible Cause: The viscosity of the formulation or the unpalatability of the compound can make oral gavage challenging.

Solutions:

  • Optimize Vehicle Viscosity: While suspending agents are necessary, excessive viscosity can be problematic. Adjust the concentration of the suspending agent (e.g., xanthan gum, carboxymethylcellulose) to achieve a balance between stability and ease of administration.

  • Improve Gavage Technique:

    • Ensure proper restraint of the animal to prevent injury.

    • Use a gavage needle of the appropriate size and length for the animal.

    • Administer the formulation slowly to prevent regurgitation.

    • Coating the gavage needle with sucrose may help facilitate swallowing and reduce stress in mice.[8]

  • Fresh Preparation: For suspension formulations, it is best to prepare them fresh before each administration to ensure homogeneity and prevent settling of the drug particles.[9]

Suspected Drug Resistance

Problem: You observe an initial antiviral effect, but the efficacy diminishes over time, or some animals do not respond to treatment despite adequate dosing.

Possible Cause: The picornavirus may be developing resistance to this compound. Resistance can arise from mutations in the VP1 protein, which alter the drug-binding pocket.

Solutions:

  • Viral Sequencing: Sequence the VP1 gene of the virus isolated from treated and untreated animals to identify potential resistance mutations.

  • In Vitro Susceptibility Testing: Perform plaque reduction or cytopathic effect (CPE) inhibition assays on viral isolates to determine their 50% effective concentration (EC50) for this compound and confirm a shift in susceptibility.

  • Combination Therapy: Consider using this compound in combination with another antiviral agent that has a different mechanism of action. Synergistic effects have been observed in vitro with compounds like rupintrivir.[10]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Murine Models of Picornavirus Infection

Animal ModelVirusDosing RegimenOutcomeReference
Suckling MiceCoxsackievirus A9200 mg/kg, single oral dose 2.5 days post-infection80% survival[6]
Weanling MiceCoxsackievirus A2175 mg/kg/day, oral, twice daily for 5 days100% survival[3]
Adult MiceCoxsackievirus B3200 mg/kg/day, oral, once daily for 5 days90% survival[3]

Table 2: Pharmacokinetic Parameters of this compound in Adult Mice (Single Oral Gavage)

DoseCmax (ng/mL)Tmax (hours)
2 mg/kg<100-
20 mg/kg7381
200 mg/kg3,1401
Data from Pevear et al., 1999

Key Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension for Murine Studies

This protocol is adapted from established methods for in vivo efficacy studies in mice.[6]

Materials:

  • This compound powder

  • Xanthan gum

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add the desired volume of purified water.

    • While stirring, slowly add 0.5% (w/v) of xanthan gum to the water. Continue stirring until the xanthan gum is fully hydrated and the solution is uniform. This may take some time.

    • Add 1% (v/v) of Tween 80 to the xanthan gum solution and continue to stir until it is completely dissolved and the vehicle is homogenous.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the target concentration (e.g., for a 20 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 2 mg/mL).

    • Slowly add the this compound powder to the prepared vehicle while continuously stirring.

    • Continue stirring until a uniform suspension is achieved.

  • Administration:

    • Administer the suspension to the mice via oral gavage using an appropriately sized feeding needle.

    • Ensure the suspension is well-mixed immediately before drawing each dose to prevent settling.

Protocol 2: Plaque Assay for Determining Viral Titer in Tissue Homogenates

This protocol provides a general framework for quantifying infectious virus particles from tissue samples of experimentally infected animals.

Materials:

  • Tissue homogenizer (e.g., Duall tissue grinder)

  • Permissive cell line for the specific virus (e.g., HeLa cells for many enteroviruses)

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Agarose or other overlay medium (e.g., methylcellulose)

  • Neutral red or crystal violet stain

  • 6-well or 12-well cell culture plates

Procedure:

  • Tissue Homogenization:

    • Aseptically harvest the target organs (e.g., pancreas, heart, brain) from the animals.

    • Weigh the tissue and prepare a 10-20% (w/v) suspension in cold cell culture medium.

    • Homogenize the tissue until it is completely disrupted.

    • Centrifuge the homogenate at a low speed to pellet cellular debris. Collect the supernatant containing the virus.

  • Cell Plating:

    • Seed the cell culture plates with the permissive cell line to form a confluent monolayer overnight.

  • Infection:

    • Prepare ten-fold serial dilutions of the tissue homogenate supernatant in cell culture medium.

    • Remove the growth medium from the cell monolayers and infect the cells with each viral dilution.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and gently wash the cell monolayers with PBS.

    • Overlay the cells with a medium containing agarose or another gelling agent to restrict virus spread to adjacent cells.

  • Incubation:

    • Incubate the plates at the optimal temperature for the virus for 2-4 days, or until plaques are visible.

  • Staining and Plaque Counting:

    • Add a solution of neutral red or crystal violet to stain the living cells.

    • After an appropriate incubation time, remove the stain and wash the plates.

    • Count the number of plaques (clear zones of dead cells) for a dilution that yields a countable number (typically 10-100 plaques).

  • Titer Calculation:

    • Calculate the viral titer in plaque-forming units per gram (PFU/g) of tissue, taking into account the dilution factor and the volume of the inoculum.

Visualizations

Pleconaril_Mechanism_of_Action cluster_virus Picornavirus Viral_Capsid Viral Capsid (VP1, VP2, VP3, VP4) Hydrophobic_Pocket Hydrophobic Pocket (in VP1) Viral_Capsid->Hydrophobic_Pocket Host_Cell_Receptor Host Cell Receptor Viral_Capsid->Host_Cell_Receptor Attachment Viral_RNA Viral RNA Uncoating Uncoating & RNA Release (Blocked) Hydrophobic_Pocket->Uncoating Prevents This compound This compound This compound->Hydrophobic_Pocket Binds to Host_Cell_Receptor->Uncoating Triggers Replication Viral Replication (Inhibited) Uncoating->Replication Leads to

Caption: Mechanism of action of this compound as a capsid-binding inhibitor.

Pleconaril_Formulation_Workflow cluster_formulation Formulation Strategy cluster_evaluation In Vivo Evaluation Pleconaril_Powder This compound (BCS Class II) Simple_Suspension Simple Suspension (e.g., 0.5% Xanthan Gum, 1% Tween 80) Pleconaril_Powder->Simple_Suspension Advanced_Formulations Advanced Formulations Pleconaril_Powder->Advanced_Formulations Oral_Admin Oral Administration (Gavage) Simple_Suspension->Oral_Admin Nanosuspension Nanosuspension Advanced_Formulations->Nanosuspension SLN Solid Lipid Nanoparticles (SLN) Advanced_Formulations->SLN Cyclodextrin Cyclodextrin Complex Advanced_Formulations->Cyclodextrin Nanosuspension->Oral_Admin SLN->Oral_Admin Cyclodextrin->Oral_Admin PK_Study Pharmacokinetic Study Oral_Admin->PK_Study Efficacy_Study Efficacy Study (Animal Model) Oral_Admin->Efficacy_Study Plasma_Concentration Measure Plasma Concentration PK_Study->Plasma_Concentration Viral_Titer Measure Viral Titer (Plaque Assay) Efficacy_Study->Viral_Titer Clinical_Score Assess Clinical Score/Survival Efficacy_Study->Clinical_Score

Caption: Workflow for formulation and in vivo evaluation of this compound.

Troubleshooting_Pleconaril_Efficacy Start Low In Vivo Efficacy Check_Bioavailability Is Oral Bioavailability Low/Variable? Start->Check_Bioavailability Improve_Formulation Optimize Formulation (Vehicle, Nanosuspension, SLN) Check_Bioavailability->Improve_Formulation Yes Control_Food Control for Food Effect Check_Bioavailability->Control_Food Yes Check_Resistance Is Drug Resistance Suspected? Check_Bioavailability->Check_Resistance No Sequence_Virus Sequence Viral VP1 Gene Check_Resistance->Sequence_Virus Yes Susceptibility_Test Perform In Vitro Susceptibility Testing Check_Resistance->Susceptibility_Test Yes Check_Administration Are There Issues with Oral Gavage? Check_Resistance->Check_Administration No Combination_Therapy Consider Combination Therapy Susceptibility_Test->Combination_Therapy Optimize_Vehicle Optimize Vehicle Viscosity Check_Administration->Optimize_Vehicle Yes Refine_Technique Refine Gavage Technique Check_Administration->Refine_Technique Yes

Caption: Troubleshooting logic for low in vivo efficacy of this compound.

References

Pleconaril: A Technical Support Center on its FDA Approval Journey

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the trajectory of a promising drug candidate that ultimately fails to gain regulatory approval is a valuable learning exercise. This technical support center provides a detailed examination of Pleconaril, an antiviral agent developed for the common cold, and the reasons behind its failure to secure FDA approval.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason this compound failed to gain FDA approval?

A: The FDA's Antiviral Drugs Advisory Committee voted unanimously (15-0) against the approval of this compound.[1] The primary reason was that the drug's modest clinical benefit – reducing the duration of the common cold by approximately one day – did not outweigh the significant safety concerns identified during clinical trials.[1]

Q2: What were the specific safety concerns associated with this compound?

A: The main safety issues were:

  • Drug-Drug Interactions: this compound was found to be an inducer of the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This led to a significant drug interaction with oral contraceptives, reducing their efficacy. During clinical trials, this resulted in menstrual irregularities, such as breakthrough bleeding and spotting, in women taking oral contraceptives.[4] Two unplanned pregnancies were also reported in the trials, potentially linked to this interaction.[1]

  • Potential for Viral Resistance: There were concerns about the development of picornavirus strains resistant to this compound.[1]

  • Other Adverse Events: While generally well-tolerated, clinical trials showed a small increase in the incidence of headache, nausea, and diarrhea in patients receiving this compound compared to placebo.[3][4] FDA reviewers also noted a potential link to a racing heart rhythm.[1]

Q3: How effective was this compound in treating the common cold?

A: In two large Phase III clinical trials involving over 2,000 patients with colds caused by picornaviruses, this compound demonstrated a statistically significant, albeit modest, clinical benefit. The median time to alleviation of illness was one day shorter for patients receiving this compound compared to those on placebo.[3][4]

Troubleshooting Guide for in vitro and in vivo Studies

Issue: Difficulty replicating the reported in vitro anti-picornavirus activity of this compound.

  • Possible Cause 1: Viral Serotype Variability. this compound's efficacy can vary between different serotypes of rhinoviruses and enteroviruses. Ensure the viral strains used in your experiments are known to be susceptible to this compound.

  • Troubleshooting Step: Test a panel of reference picornavirus strains with known susceptibility to this compound to validate your assay.

  • Possible Cause 2: Assay Conditions. The cell line used, viral load, and incubation time can all affect the observed antiviral activity.

  • Troubleshooting Step: Refer to the methodologies outlined in the original clinical trial publications, paying close attention to the cell lines (e.g., HeLa cells) and viral culture techniques employed.

Issue: Observing unexpected side effects in animal models.

  • Possible Cause: CYP3A4 Induction. this compound is a known inducer of CYP3A4 in humans. While the specific effects can vary between species, consider the possibility of altered metabolism of co-administered drugs or endogenous compounds in your animal model.

  • Troubleshooting Step: If possible, measure the expression or activity of CYP3A4 orthologs in your animal model's liver and intestine. If co-administering other drugs, check if they are substrates of CYP3A enzymes.

Key Experimental Protocols

Phase III Clinical Trials for the Common Cold
  • Study Design: Two identical, prospective, multicenter, randomized, double-blind, placebo-controlled trials were conducted.[4]

  • Participant Population:

    • Inclusion Criteria: Healthy adults (≥18 years) with a self-diagnosed common cold who were enrolled within 24 hours of symptom onset. Participants had to have moderate to severe rhinorrhea and at least one other moderate to severe respiratory symptom (nasal congestion, cough, or sore throat).[5]

    • Exclusion Criteria: Fever (>37.8°C), treated allergic rhinitis within the previous two weeks, asthma treatment within the previous two months, chronic cough, known immunodeficiency, or other underlying medical conditions that could confound the results. Pregnant or nursing women were also excluded.[5]

  • Intervention:

    • This compound: 400 mg administered orally three times daily for five days.

    • Placebo: An identical-appearing pill administered on the same schedule.

  • Primary Efficacy Endpoint: The time from the start of therapy to the alleviation of illness, defined as the complete resolution of rhinorrhea and the other five cold symptoms being self-assessed as absent or mild for at least 48 hours without the use of cold-relief medication.[5]

  • Viral Detection: Nasal mucus samples were collected and analyzed for the presence of picornavirus RNA using reverse transcription PCR (RT-PCR).[5]

Quantitative Data Summary

Efficacy of this compound in Phase III Common Cold Trials
Efficacy ParameterThis compound GroupPlacebo Groupp-valueReference
Median Time to Alleviation of Illness6.0 days7.0 days<0.001[4]
Reduction in Total Symptom Severity Score19% reduction over the study duration--[4]
Median Percentage Reduction in Viral RNA (Day 3)97.7%90.3%<0.001[4]
Incidence of Common Adverse Events
Adverse EventThis compound Group (n=1046)Placebo Group (n=1050)Reference
Headache8%6%[4]
Diarrhea9%7%[3][4]
Nausea6%4%[3][4]

Signaling Pathways and Mechanisms

This compound's Antiviral Mechanism of Action

This compound functions by directly interacting with the viral capsid of picornaviruses. It inserts into a hydrophobic pocket within the viral protein 1 (VP1). This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell, thereby halting the infection cycle.

G cluster_virus Picornavirus cluster_host Host Cell VP1 Viral Capsid (VP1) RNA Viral RNA Receptor Host Cell Receptor VP1->Receptor Attaches to Uncoating Uncoating & RNA Release Receptor->Uncoating Triggers Cytoplasm Cytoplasm This compound This compound BindingPocket Hydrophobic Pocket This compound->BindingPocket Binds to BindingPocket->VP1 BindingPocket->Uncoating Inhibits Uncoating->Cytoplasm Releases RNA into

Caption: Mechanism of action of this compound on picornavirus.

CYP3A4 Induction Pathway by this compound

This compound induces the expression of the metabolic enzyme CYP3A4 primarily through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for foreign substances. When this compound binds to PXR, the complex translocates to the nucleus and promotes the transcription of the CYP3A4 gene.

G cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR Complex This compound-PXR Complex Pleconaril_cyto This compound Pleconaril_cyto->PXR Binds to DNA DNA Complex->DNA Translocates to Nucleus & Binds DNA CYP3A4_gene CYP3A4 Gene CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation Metabolism Increased Metabolism of Oral Contraceptives CYP3A4_protein->Metabolism Leads to

References

Drug-drug interaction potential of Pleconaril in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the drug-drug interaction (DDI) potential of Pleconaril, a capsid-binding antiviral agent. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to assist researchers in designing and interpreting co-administration studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug-drug interactions with this compound?

A1: The primary mechanism of drug-drug interactions with this compound is the induction of the cytochrome P450 3A (CYP3A) enzyme system.[1][2][3] this compound has been shown to increase the metabolic activity of CYP3A4, which can lead to lower plasma concentrations and potentially reduced efficacy of co-administered drugs that are substrates of this enzyme.[2][4]

Q2: What are the known clinically significant drug interactions with this compound?

A2: Clinically significant interactions have been observed with substrates of CYP3A4. Key examples include:

  • Midazolam: Co-administration of this compound with intravenous midazolam, a sensitive CYP3A4 probe, resulted in a 28% decrease in the area under the plasma concentration-time curve (AUC) and a 39% increase in the systemic clearance of midazolam.[4]

  • Ethinyl Estradiol: this compound has been shown to reduce the plasma AUC of ethinyl estradiol, a component of many oral contraceptives, by 34%.[3] This interaction has been associated with reports of menstrual irregularities, such as breakthrough bleeding, in women taking oral contraceptives.[2][3]

Q3: Has the FDA approved this compound? What were the concerns regarding drug interactions?

A3: The U.S. Food and Drug Administration (FDA) has not approved this compound for the treatment of the common cold.[1] A significant concern contributing to this decision was its potential to induce CYP3A enzymes, thereby increasing the risk of serious drug interactions with co-administered medications.[1][2]

Q4: Are there any known effects of this compound on other CYP450 enzymes?

A4: The primary and most well-documented effect of this compound is on CYP3A4. While comprehensive in vitro screening data on other major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) is not extensively published in the available literature, the known induction of CYP3A4 warrants caution when co-administering this compound with any drug that has a narrow therapeutic index and is metabolized by CYP enzymes.

Troubleshooting Guide for Co-Administration Studies

This guide addresses potential issues that may arise during in vitro and in vivo studies of this compound's DDI potential.

Issue 1: Inconsistent or lower-than-expected plasma concentrations of the co-administered drug.

  • Potential Cause: Induction of CYP3A4 by this compound leading to increased metabolism of the co-administered drug.

  • Troubleshooting Steps:

    • Verify Dosing and Administration: Ensure that both this compound and the co-administered drug are being administered at the correct doses and frequencies as specified in the study protocol.

    • Confirm Analytical Method Validation: Review the validation data for the LC-MS/MS or other analytical methods used to quantify the co-administered drug. Check for issues with linearity, accuracy, precision, and matrix effects.

    • Assess CYP3A4 Induction: If not already part of the study design, consider including a direct assessment of CYP3A4 activity using a probe substrate like midazolam before and after this compound administration to confirm the extent of induction in your study population or in vitro system.

    • Evaluate for Other Inducers: Rule out the presence of other potential CYP3A4 inducers in the subjects' diet or concomitant medications.

Issue 2: Variability in the magnitude of the drug interaction among study subjects.

  • Potential Cause: Inter-individual differences in baseline CYP3A4 activity and the extent of induction by this compound. Genetic polymorphisms in CYP3A4 can also contribute to this variability.

  • Troubleshooting Steps:

    • Genotyping: Consider genotyping study participants for common CYP3A4 polymorphisms to assess if genetic variability correlates with the observed differences in the drug interaction.

    • Phenotyping: Conduct baseline phenotyping of CYP3A4 activity using a probe substrate to stratify the study population.

    • Statistical Analysis: Employ appropriate statistical models that can account for inter-individual variability in pharmacokinetic parameters.

Issue 3: Analytical challenges in quantifying this compound and/or co-administered drugs.

  • Potential Cause: Issues with the LC-MS/MS method, such as matrix effects, poor ionization, or interfering substances.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Experiment with different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects.

    • Adjust LC-MS/MS Parameters: Optimize the mobile phase composition, gradient, column chemistry, and mass spectrometer settings (e.g., ionization source parameters, collision energy) to improve sensitivity and specificity.

    • Use of an Internal Standard: Ensure a suitable internal standard is used to correct for variability in sample processing and instrument response.

    • Consult Troubleshooting Resources: Refer to general LC-MS/MS troubleshooting guides for common issues like peak fronting, tailing, or splitting.[5][6][7][8][9]

Data Summary Tables

Table 1: Pharmacokinetic Interaction between this compound and Midazolam

Pharmacokinetic ParameterMidazolam Alone (Mean ± SD)Midazolam with this compound (Mean ± SD)% Change
AUC (Area Under the Curve) --↓ 28%
Systemic Clearance --↑ 39%

Data from a study in healthy adults receiving oral this compound 400 mg three times daily.[4]

Table 2: Pharmacokinetic Interaction between this compound and Ethinyl Estradiol

Pharmacokinetic ParameterEthinyl Estradiol Alone (Mean ± SD)Ethinyl Estradiol with this compound (Mean ± SD)% Change
AUC (Area Under the Curve) --↓ 34%

Data from a study in women taking oral contraceptives.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Hepatic CYP3A Activity using Intravenous Midazolam

  • Objective: To assess the effect of multiple doses of oral this compound on the pharmacokinetics of intravenous midazolam.

  • Study Design: An open-label, two-period, fixed-sequence study in healthy adult volunteers.

  • Methodology:

    • Period 1 (Baseline): Administer a single intravenous dose of midazolam (0.025 mg/kg). Collect serial blood samples over a specified period (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to determine the baseline pharmacokinetic profile of midazolam.

    • This compound Dosing: Administer oral this compound 400 mg three times daily for a sufficient duration to achieve steady-state induction of CYP3A4 (e.g., 16 doses).[4]

    • Period 2 (Post-Pleconaril): On the day of the last this compound dose, administer a single intravenous dose of midazolam (0.025 mg/kg). Collect serial blood samples at the same time points as in Period 1.

    • Sample Analysis: Analyze plasma samples for midazolam and its major metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for midazolam, including AUC, systemic clearance, volume of distribution, and elimination half-life, for both periods.

    • Statistical Analysis: Compare the pharmacokinetic parameters of midazolam between the two periods to determine the effect of this compound.

Protocol 2: Assessment of the Drug Interaction between this compound and an Oral Contraceptive

  • Objective: To evaluate the effect of this compound on the pharmacokinetics of a combination oral contraceptive containing ethinyl estradiol and a progestin.

  • Study Design: A randomized, double-blind, placebo-controlled, two-arm parallel study in healthy female volunteers.

  • Methodology:

    • Screening and Enrollment: Recruit healthy female subjects who are willing to use a barrier method of contraception in addition to the study medication.

    • Treatment Arms:

      • Arm 1 (this compound): Subjects receive a standard oral contraceptive regimen for one full cycle. During the next cycle, they receive the same oral contraceptive regimen concomitantly with oral this compound (e.g., 400 mg three times daily).

      • Arm 2 (Placebo): Subjects receive the same oral contraceptive regimen for two consecutive cycles, with a placebo administered during the second cycle.

    • Pharmacokinetic Sampling: On a designated day of the second treatment cycle (e.g., day 21), collect serial blood samples over 24 hours to determine the pharmacokinetic profiles of ethinyl estradiol and the progestin.

    • Sample Analysis: Analyze plasma samples for ethinyl estradiol and the progestin using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC and maximum concentration (Cmax), for both hormones.

    • Statistical Analysis: Compare the pharmacokinetic parameters between the this compound and placebo groups to assess the impact of this compound on the oral contraceptive.

    • Safety Monitoring: Monitor subjects for any adverse events, with a particular focus on menstrual irregularities such as breakthrough bleeding or spotting.

Visualizations

G cluster_this compound This compound Administration cluster_liver Hepatocyte cluster_drug Co-administered Drug Metabolism This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Activates CYP3A4_gene CYP3A4 Gene PXR->CYP3A4_gene Induces Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP3A4_enzyme CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_enzyme Translation (Increased Synthesis) Metabolite Inactive Metabolite CYP3A4_enzyme->Metabolite Increased Metabolism Drug CYP3A4 Substrate (e.g., Midazolam, Ethinyl Estradiol) Drug->CYP3A4_enzyme Metabolized by

Caption: Mechanism of this compound-induced CYP3A4 drug interaction.

G start Start: Healthy Volunteers period1 Period 1: Baseline PK Administer IV Midazolam (0.025 mg/kg) start->period1 pk1 Collect Blood Samples (0-24h) period1->pk1 pleco_dosing Administer Oral this compound (400 mg TID for 16 doses) pk1->pleco_dosing period2 Period 2: Post-Pleconaril PK Administer IV Midazolam (0.025 mg/kg) pleco_dosing->period2 pk2 Collect Blood Samples (0-24h) period2->pk2 analysis LC-MS/MS Analysis of Midazolam pk2->analysis pk_analysis Pharmacokinetic & Statistical Analysis analysis->pk_analysis end End: Determine Effect of this compound pk_analysis->end

Caption: Experimental workflow for the this compound-Midazolam DDI study.

References

Stability of Pleconaril in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Pleconaril under various experimental conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is a crystalline solid and should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least four years.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. It is recommended to use fresh, anhydrous solvents to prepare solutions. Stock solutions in DMSO should be stored at -80°C for up to one year or at -20°C for up to one month to minimize degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. While specific data on its aqueous stability is limited, compounds with similar structures can be susceptible to hydrolysis under acidic or basic conditions. It is recommended to prepare fresh aqueous dilutions from a stock solution in an organic solvent for each experiment and to use them promptly. The pH of the final solution should be controlled and documented.

Q4: Is this compound sensitive to light?

Q5: What is the expected thermal stability of this compound in solution?

A5: The thermal stability of this compound in solution will depend on the solvent and the temperature. For short-term experiments at physiological temperatures (e.g., 37°C), it is advisable to assess stability over the time course of the experiment. Binding of this compound to the viral capsid has been shown to increase the thermal stability of the virus, suggesting a stable interaction under these conditions. However, prolonged incubation at elevated temperatures may lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid this compound. Aliquot new stock solutions to avoid multiple freeze-thaw cycles. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).
Instability in the experimental medium.Assess the stability of this compound in your specific experimental buffer or medium over the duration of the experiment. Prepare fresh dilutions immediately before use.
Loss of compound activity Improper storage.Ensure solid this compound is stored at -20°C and stock solutions are stored at -80°C. Protect from light.
Adsorption to plasticware.Consider using low-adhesion microplates or glass vials for sensitive assays.
Precipitation of the compound Low solubility in the aqueous experimental medium.Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause precipitation. The final DMSO concentration should typically be kept below 0.5%. If precipitation occurs, consider using a different solvent or a solubilizing agent, after verifying its compatibility with the experiment.

Quantitative Data Summary

Table 1: Solubility of this compound in Organic Solvents

Solvent Approximate Solubility (mg/mL)
Dimethylformamide (DMF)25
Dimethyl sulfoxide (DMSO)20
Ethanol10

Table 2: Recommended Storage Conditions

Form Storage Temperature Reported Stability
Crystalline Solid-20°C≥ 4 years
In Solvent (DMSO)-80°C1 year
In Solvent (DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile, chemical-resistant container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for a defined period. Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at a specified temperature (e.g., 60°C). Withdraw samples at defined time points and dilute for HPLC analysis. A control sample should be kept at the recommended storage temperature.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution in a transparent container to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions. Analyze samples at defined time points by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Analysis start This compound Solid stock Stock Solution (e.g., 10 mg/mL in DMSO) start->stock Dissolve working Working Solution (Diluted in experimental buffer) stock->working Dilute incubation Incubate under Experimental Conditions (e.g., 37°C, specific pH) working->incubation hplc HPLC-UV Analysis incubation->hplc Sample at time points data Data Analysis (Assess degradation) hplc->data

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability pH pH This compound->pH temp Temperature This compound->temp light Light This compound->light solvent Solvent This compound->solvent degradation Chemical Degradation pH->degradation precipitation Physical Instability (Precipitation) pH->precipitation no_change Stable pH->no_change temp->degradation temp->precipitation temp->no_change light->degradation light->precipitation light->no_change solvent->degradation solvent->precipitation solvent->no_change

Caption: Factors influencing this compound stability and potential outcomes.

Validation & Comparative

A Comparative Analysis of Pleconaril and Its Structural Analogs in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pleconaril, a small molecule inhibitor, has been a significant scaffold in the development of antiviral agents against picornaviruses, a family of non-enveloped RNA viruses responsible for a wide range of human diseases, including the common cold, meningitis, and myocarditis. This guide provides a comparative study of this compound and its key structural analogs, focusing on their antiviral efficacy, mechanism of action, resistance profiles, and pharmacokinetic properties. The information presented is supported by experimental data to aid researchers in the ongoing quest for potent and safe antiviral therapeutics.

Mechanism of Action: Capsid Binding and Inhibition of Viral Entry

This compound and its analogs are classified as capsid binders. They function by inserting into a hydrophobic pocket within the viral protein 1 (VP1), a key structural component of the picornavirus capsid.[1][2][3] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cell receptors and subsequently release its RNA genome into the cell.[1][2][4] This mechanism effectively halts the viral replication cycle at its earliest stages.[5]

The binding interactions within the VP1 pocket are crucial for the antiviral activity. This compound's methylisoxazole ring is situated near the entrance of the pocket, the central phenyl ring occupies the core of the pocket, and the 3-fluoromethyloxadiazole ring extends towards the end of the pocket.[1] Modifications to these moieties in structural analogs aim to enhance binding affinity, broaden the spectrum of activity, and overcome resistance.

dot

cluster_virus Picornavirus cluster_cell Host Cell Viral_Capsid Viral Capsid (VP1, VP2, VP3, VP4) VP1_Pocket Hydrophobic Pocket in VP1 Viral_Capsid->VP1_Pocket Viral_RNA Viral RNA Viral_Capsid->Viral_RNA Cell_Receptor Host Cell Receptor (e.g., ICAM-1) Viral_Capsid->Cell_Receptor Attachment Endosome Endosome VP1_Pocket->Endosome Prevents Uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Replication Cell_Receptor->Endosome Internalization Endosome->Viral_RNA Uncoating & RNA Release Pleconaril_Analog This compound / Analog Pleconaril_Analog->VP1_Pocket Binds to

Caption: Mechanism of action of this compound and its analogs.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its analogs is typically evaluated in vitro by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a more favorable safety profile.

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and several of its notable structural analogs against a panel of clinically relevant enteroviruses and rhinoviruses.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Enterovirus 71 (EV71)->262--[3]
Coxsackievirus A9-0.027--[3]
Poliovirus 1-0.341--[3]
Enterovirus D68 (EV-D68)RD<0.029>50>1724[6]
Vapendavir Enterovirus 71 (EV71)-0.5 - 1.4--[2]
Enterovirus 71 (EV71)-~0.7 (average)--[3][7]
Enterovirus D68 (EV-D68)RD0.170>50>294[6]
Pirodavir Enterovirus 71 (EV71)-~0.5 (average)--[3][7]
CP-11526092 Enterovirus D68 (EV-D68)RD0.043>50>1163[6]
Coxsackievirus B3 (resistant)-0.006 - 0.02--[8]
Coxsackievirus B5-0.001--[8]
Compound 26 Enterovirus D68 (EV-D68)RD0.017>32>1882[6]
Echovirus 11RD<1>32>32[9]
Human Rhinovirus 14HeLa<1>32>32[9]
Compound 10g Coxsackievirus B3 (resistant)-0.02 - 5.25--[3]
Human Rhinovirus A2-0.86--[3]
Human Rhinovirus B14-0.09--[3]

Structure-Activity Relationship (SAR) and Development of Analogs

The development of this compound analogs has been driven by the need to improve its antiviral spectrum, overcome resistance, and mitigate adverse effects. Key structural modifications have focused on the three main components of the this compound scaffold.

  • Isoxazole Ring: Modifications to the isoxazole ring have been explored to enhance interactions within the VP1 pocket. For instance, the introduction of a 3-N,N-dimethylcarbamoyl group in compound 10g resulted in potent activity against both this compound-sensitive and -resistant enteroviruses.[3]

  • Central Phenyl Ring: Substitutions on the central phenyl ring have been shown to overcome resistance. Unsubstituted or monosubstituted analogs have demonstrated improved activity against resistant strains.[3]

  • Oxadiazole Ring and Linker: The trifluoromethyl-oxadiazole moiety and the propyl linker have also been subjects of modification. The development of Vapendavir, a benzisoxazole analog of Pirodavir, showcased improved hydrolytic stability and oral bioavailability compared to earlier compounds.[9] More recent studies have explored replacing the central propyl chain with more rigid structures to improve pharmacokinetic properties.[6]

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cluster_mods Structural Modifications Pleconaril_Scaffold This compound Scaffold Isoxazole_Mod Isoxazole Ring Modifications Pleconaril_Scaffold->Isoxazole_Mod Phenyl_Mod Central Phenyl Ring Modifications Pleconaril_Scaffold->Phenyl_Mod Linker_Oxadiazole_Mod Linker & Oxadiazole Modifications Pleconaril_Scaffold->Linker_Oxadiazole_Mod Improved_Potency Improved Potency Isoxazole_Mod->Improved_Potency Broader_Spectrum Broader Spectrum of Activity Isoxazole_Mod->Broader_Spectrum Phenyl_Mod->Broader_Spectrum Overcome_Resistance Overcome Resistance Phenyl_Mod->Overcome_Resistance Improved_ADME Improved ADME Properties Linker_Oxadiazole_Mod->Improved_ADME

Caption: Structure-Activity Relationship (SAR) drivers for this compound analogs.

Resistance Profile

Resistance to this compound and its analogs can emerge through mutations in the VP1 protein, which alter the conformation of the hydrophobic binding pocket and reduce drug affinity. For instance, mutations at amino acid positions 152 and 191 in human rhinoviruses can decrease the efficacy of this compound.[1] In Coxsackievirus B3, a substitution at position 1092 in VP1 can lead to complete resistance.[1]

A key goal in the development of new analogs is to overcome these resistance mechanisms. For example, compound CP-11526092 has shown potent activity against this compound-resistant strains of Coxsackievirus B3.[8] The study of cross-resistance between different capsid binders is crucial for understanding their long-term clinical potential. Vapendavir-resistant isolates have been shown to be cross-resistant to other capsid binders, highlighting the need for novel scaffolds or combination therapies.[10]

Pharmacokinetics and Safety

A major hurdle in the clinical development of this compound was its induction of the cytochrome P450 3A4 (CYP3A4) enzyme, which can lead to drug-drug interactions.[2][11] This has been a significant focus in the design of new analogs. Notably, compound 10g was found to be a much weaker inducer of CYP3A4 than this compound, demonstrating progress in mitigating this adverse effect.[3]

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds are critical for their clinical viability. High lipophilicity and poor aqueous solubility have been challenges for some analogs.[6] Vapendavir was developed to have a longer half-life and better oral bioavailability compared to earlier compounds like Pirodavir.[9] The table below summarizes some of the available ADME and safety data.

CompoundKey ADME/Safety Feature(s)Reference(s)
This compound Induces CYP3A4 enzyme.[2][11]
Vapendavir Longer half-life and oral bioavailability than Pirodavir.[9]
CP-11526092 Highly lipophilic and poorly soluble.[6]
Compound 10g Markedly less CYP3A4 induction than this compound; bioavailable in mice.[3]

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Host cell line susceptible to the virus (e.g., HeLa, RD, Vero cells)

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)

  • Virus stock of known titer

  • Test compounds (this compound and analogs)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red dye

  • Spectrophotometer (plate reader)

Procedure:

  • Seed 96-well plates with host cells at a density that allows for logarithmic growth over the assay period and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell plates and infect the cells with a predetermined amount of virus (e.g., 100 TCID50).

  • Immediately after infection, add the diluted test compounds to the wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubate the plates at the optimal temperature for virus replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Assess cell viability using a dye such as MTT or Neutral Red. For MTT, the dye is converted to formazan by viable cells, which can be solubilized and quantified by measuring absorbance.

  • Calculate the EC50 value as the compound concentration that results in a 50% reduction of the viral CPE.

Cytotoxicity Assay

This assay determines the toxicity of the compounds to the host cells.

Procedure:

  • Seed 96-well plates with host cells as described for the antiviral assay.

  • Add serial dilutions of the test compounds to the wells (without virus).

  • Incubate the plates for the same duration as the antiviral assay.

  • Assess cell viability using MTT or a similar method.

  • Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

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Start Start Seed_Cells Seed Host Cells in 96-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of Compounds Incubate_Overnight->Prepare_Dilutions Infect_Cells Infect Cells with Virus (for Antiviral Assay) Prepare_Dilutions->Infect_Cells Add_Compounds Add Compound Dilutions to Wells Prepare_Dilutions->Add_Compounds (for Cytotoxicity Assay) Infect_Cells->Add_Compounds Incubate_Assay Incubate for 2-5 Days Add_Compounds->Incubate_Assay Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_Assay->Assess_Viability Calculate_Results Calculate EC50 and CC50 Assess_Viability->Calculate_Results End End Calculate_Results->End

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

This compound has served as a foundational molecule in the development of capsid-binding inhibitors for the treatment of picornavirus infections. While this compound itself faced clinical development challenges, the extensive research into its mechanism of action and structure-activity relationships has paved the way for the design of novel analogs with improved efficacy, broader activity spectra, the ability to overcome resistance, and enhanced safety profiles. Compounds such as Vapendavir, CP-11526092, and other recently synthesized analogs demonstrate the continued potential of this class of antivirals. Further research focusing on optimizing pharmacokinetic properties and minimizing off-target effects will be crucial for the successful clinical translation of a next-generation this compound-like antiviral agent.

References

Validating the mechanism of resistance to Pleconaril in mutant viruses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pleconaril's performance against wild-type and mutant picornaviruses, supported by experimental data and detailed methodologies. Understanding the mechanisms of resistance is crucial for the development of next-generation antiviral compounds.

This compound is an antiviral drug that targets a broad range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses.[1][2] It acts by binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[3][4][5] This binding stabilizes the capsid, thereby preventing the virus from uncoating and releasing its RNA into the host cell, a critical step in the viral replication cycle.[2][3][4] However, the emergence of drug-resistant viral strains poses a significant challenge to its therapeutic efficacy.[1][6]

Resistance to this compound primarily arises from specific amino acid substitutions in the VP1 protein, which alter the conformation of the drug-binding pocket and reduce the binding affinity of the compound.[7][8] These mutations can occur naturally or emerge under the selective pressure of treatment.[1] This guide delves into the experimental validation of this resistance mechanism, presenting comparative data on the susceptibility of wild-type versus mutant viruses and providing detailed protocols for the key assays used in these investigations.

Comparative Susceptibility of Wild-Type vs. Mutant Viruses

The antiviral efficacy of this compound is quantified by determining its 50% effective concentration (EC50), the concentration of the drug that inhibits the viral cytopathic effect (CPE) or plaque formation by 50%. A higher EC50 value indicates reduced susceptibility or resistance. The following table summarizes EC50 values for this compound against various wild-type and mutant picornaviruses, highlighting the significant impact of specific VP1 mutations on drug efficacy.

Virus StrainGenotypeMutation in VP1This compound EC50 (µg/mL)Fold Increase in ResistanceReference
Human Rhinovirus 14 (HRV-14)Wild-Type-0.16-[2]
Human Rhinovirus 14 (HRV-14)MutantY152F / V191L> 12.5> 78[2]
Human Rhinovirus (Clinical Isolate)Wild-Type-2.5-[1]
Human Rhinovirus (Clinical Isolate)Resistant MutantNot specified> 3.8> 1.5[1]
Coxsackievirus B3 (CVB3)Wild-Type-0.005-[5]
Coxsackievirus B3 (CVB3)Resistant MutantI92MNot specifiedNot specified[5]
Coxsackievirus B3 (CVB3)Resistant MutantI92L / L207VNot specifiedNot specified[5]
Enterovirus D68 (EV-D68)Wild-Type-0.164 (430 nM)-[9]

Experimental Workflows and Resistance Mechanism

Visualizing the experimental processes and the underlying molecular interactions is key to understanding the validation of this compound resistance. The following diagrams, generated using Graphviz, illustrate the typical workflow for validating resistance and the mechanism by which VP1 mutations confer resistance.

experimental_workflow cluster_generation Generation of Mutant Viruses cluster_validation Validation of Resistance Site-Directed Mutagenesis Site-Directed Mutagenesis Introduction of Mutation Introduction of Mutation Site-Directed Mutagenesis->Introduction of Mutation Viral RNA Extraction Viral RNA Extraction Reverse Transcription Reverse Transcription Viral RNA Extraction->Reverse Transcription PCR Amplification of VP1 PCR Amplification of VP1 Reverse Transcription->PCR Amplification of VP1 PCR Amplification of VP1->Site-Directed Mutagenesis Ligation into Plasmid Ligation into Plasmid Introduction of Mutation->Ligation into Plasmid Transformation Transformation Ligation into Plasmid->Transformation Sequence Verification Sequence Verification Transformation->Sequence Verification In vitro Transcription In vitro Transcription Sequence Verification->In vitro Transcription Transfection into Host Cells Transfection into Host Cells In vitro Transcription->Transfection into Host Cells Harvest Mutant Virus Harvest Mutant Virus Transfection into Host Cells->Harvest Mutant Virus Mutant Virus Mutant Virus Harvest Mutant Virus->Mutant Virus Wild-Type Virus Wild-Type Virus Plaque Reduction Assay Plaque Reduction Assay Wild-Type Virus->Plaque Reduction Assay CPE Inhibition Assay CPE Inhibition Assay Wild-Type Virus->CPE Inhibition Assay Mutant Virus->Plaque Reduction Assay Mutant Virus->CPE Inhibition Assay EC50 Determination EC50 Determination Plaque Reduction Assay->EC50 Determination CPE Inhibition Assay->EC50 Determination Comparison of Susceptibility Comparison of Susceptibility EC50 Determination->Comparison of Susceptibility

Caption: Experimental workflow for generating and validating this compound-resistant mutant viruses.

resistance_mechanism cluster_wildtype Wild-Type Virus cluster_mutant Mutant Virus This compound This compound VP1 Pocket (WT) VP1 Pocket (WT) This compound->VP1 Pocket (WT) Fits into Binding Binding VP1 Pocket (WT)->Binding Capsid Stabilization Capsid Stabilization Binding->Capsid Stabilization Uncoating Inhibition Uncoating Inhibition Capsid Stabilization->Uncoating Inhibition Replication Blocked Replication Blocked Uncoating Inhibition->Replication Blocked Pleconaril_mut This compound VP1 Pocket (Mutant) VP1 Pocket (Mutant) Pleconaril_mut->VP1 Pocket (Mutant) Poor fit Reduced Binding Reduced Binding VP1 Pocket (Mutant)->Reduced Binding Capsid Instability Capsid Instability Reduced Binding->Capsid Instability Uncoating Proceeds Uncoating Proceeds Capsid Instability->Uncoating Proceeds Replication Continues Replication Continues Uncoating Proceeds->Replication Continues

Caption: Mechanism of this compound action and resistance due to VP1 mutation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating antiviral resistance. The following sections provide methodologies for the key assays cited in this guide.

Site-Directed Mutagenesis for Generation of Resistant Viruses

This protocol outlines the generation of specific mutations in the viral genome to create resistant strains.

Materials:

  • Plasmid containing the wild-type viral cDNA

  • Mutagenic primers containing the desired nucleotide change(s)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Cell culture reagents for transfection and virus propagation

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using the plasmid containing the wild-type viral cDNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

    • Initial denaturation: 95°C for 2 minutes.

    • 18-30 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental, methylated template DNA. DpnI specifically cleaves methylated and hemimethylated DNA.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the VP1 region to confirm the presence of the desired mutation and the absence of unintended mutations.

  • In Vitro Transcription and Transfection: Linearize the confirmed plasmid and use it as a template for in vitro transcription to generate viral RNA. Transfect the viral RNA into susceptible host cells to rescue the mutant virus.

  • Virus Propagation and Titer Determination: Harvest the progeny virus and determine the viral titer using a plaque assay.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Wild-type and mutant virus stocks of known titers

  • This compound stock solution

  • Cell culture medium

  • Agarose or carboxymethyl cellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution and incubate for 1 hour at 37°C to allow the drug to bind to the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until distinct plaques are visible (typically 2-5 days).

  • Staining and Plaque Counting: Remove the overlay and stain the cell monolayer with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined by regression analysis of the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Susceptible host cells

  • 96-well microplates

  • Wild-type and mutant virus stocks

  • This compound stock solution

  • Cell culture medium

  • Cell viability reagent (e.g., Neutral Red, MTT)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate overnight to form a semi-confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium directly in the 96-well plate.

  • Infection: Add a standardized amount of virus to each well (except for cell control wells).

  • Incubation: Incubate the plates at the optimal temperature for viral replication until CPE is observed in at least 80% of the virus control wells (no drug).

  • Cell Viability Measurement: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • EC50 Calculation: Calculate the percentage of CPE inhibition for each drug concentration. The EC50 value is the concentration of the compound that protects 50% of the cells from CPE and is determined by regression analysis.

References

Assessing the synergistic effects of Pleconaril with other antiviral agents

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Pleconaril in Synergistic Antiviral Combinations

A Guide for Researchers in Drug Development

The emergence of drug-resistant viral strains necessitates the exploration of combination therapies. This compound, a capsid inhibitor, has demonstrated significant potential as a component of synergistic antiviral cocktails. This guide provides a comparative overview of this compound's synergistic effects with other antiviral agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, when used in combination with other antiviral agents targeting different stages of the viral life cycle, exhibits synergistic inhibition of various enteroviruses and rhinoviruses. This approach not only enhances antiviral efficacy but also presents a higher barrier to the development of drug resistance. This guide details the synergistic interactions of this compound with agents such as rupintrivir, remdesivir, pocapavir, vemurafenib, AG7404, and mindeudesivir, presenting quantitative data from in vitro studies.

Quantitative Data Summary

The following tables summarize the synergistic effects observed in key studies investigating this compound in combination with other antiviral agents. The data is primarily derived from cytopathic effect (CPE) inhibition assays and cell viability assays.

Table 1: Synergistic Effects of this compound and Pocapavir against Coxsackieviruses

Virus StrainCombinationObserved EffectSynergy Volume (μM²%)Antagonism Volume (μM²%)
Coxsackievirus B4 (CV-B4)This compound + PocapavirModerate Synergy60.90
Coxsackievirus A9 (CV-A9)This compound + PocapavirAdditive--

Data from Nikolaeva-Glomb et al., 2024.[1]

Table 2: Synergistic Effects of this compound, Rupintrivir, and Vemurafenib against Echovirus 1

CombinationCell LineZIP Synergy Score
Rupintrivir + this compoundA549> 10
Vemurafenib + this compoundA549> 10
Rupintrivir + VemurafenibA549> 10

ZIP synergy scores > 10 are considered strongly synergistic. Data from Ianevski et al., 2022.[2]

Table 3: Synergistic Effects of Triple-Drug Combinations Containing this compound

CombinationTarget VirusesObserved EffectReference
This compound + Rupintrivir + RemdesivirEchovirus 1, 6, 11; Coxsackievirus B5Remarkable efficacy and delayed drug resistanceIanevski et al., 2024[3]
This compound + AG7404 + MindeudesivirCVA13, CVB5, CVB6, EV1, EV6, EV7, EV11Synergistic inhibition of viral replicationRavlo et al., 2025[4][5]

Quantitative synergy scores for these triple combinations were not detailed in the abstracts but the studies reported significant synergistic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of antiviral compounds to prevent virus-induced cell death.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549, HEp-2) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the individual antiviral agents and their combinations in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the target virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Immediately after infection, add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line for 48-72 hours.

  • CPE Evaluation: Assess the cytopathic effect in each well using a microscope. The percentage of CPE inhibition is determined relative to the virus control (100% CPE) and cell control (0% CPE).

  • Data Analysis: The 50% effective concentration (EC₅₀) for each compound and combination is calculated from the dose-response curves.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantitatively measures cell viability by determining the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Assay Setup: Follow steps 1-4 of the CPE Inhibition Assay protocol.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated, uninfected cell control. EC₅₀ values are determined from the dose-response curves.

Synergy Analysis

The synergistic, additive, or antagonistic effects of drug combinations are quantified using methods such as the Chou-Talalay Combination Index (CI) or by calculating synergy scores (e.g., ZIP, Bliss).[6][7]

Chou-Talalay Method:

The Combination Index is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualizations

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound combinations stems from the simultaneous targeting of multiple viral proteins or processes.

Synergy_Mechanism cluster_virus Enterovirus Life Cycle cluster_drugs Antiviral Agents Entry Attachment & Entry Uncoating Uncoating Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolysis Polyprotein Processing Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Virion Assembly Replication->Assembly This compound This compound This compound->Uncoating Inhibits Rupintrivir Rupintrivir / AG7404 Rupintrivir->Proteolysis Inhibits 3C Protease Remdesivir Remdesivir / Mindeudesivir Remdesivir->Replication Inhibits RNA Polymerase

Caption: Multi-target inhibition of the enterovirus life cycle by a this compound combination therapy.

Experimental Workflow

The general workflow for assessing the synergistic effects of antiviral drug combinations is depicted below.

Experimental_Workflow cluster_assays 5. Data Acquisition A 1. Cell Seeding (e.g., A549 cells in 96-well plates) B 2. Drug Preparation (Serial dilutions of single agents and combinations) A->B C 3. Viral Infection & Drug Treatment B->C D 4. Incubation (48-72 hours) C->D E CPE Inhibition Assay D->E F Cell Viability Assay (ATP-based) D->F G 6. Data Analysis (EC50 Calculation) E->G F->G H 7. Synergy Quantification (e.g., Combination Index, Synergy Score) G->H

Caption: A generalized workflow for in vitro evaluation of antiviral drug synergy.

Logical Relationship of Synergy

The concept of synergy in drug combinations can be illustrated as follows.

Synergy_Concept A Drug A (e.g., this compound) C Combined Effect A->C B Drug B (e.g., Rupintrivir) B->C S Synergy (Effect > A + B) C->S Add Additivity (Effect = A + B) C->Add Ant Antagonism (Effect < A + B) C->Ant

Caption: Logical representation of synergistic, additive, and antagonistic drug interactions.

References

Efficacy of Pleconaril in Compassionate Use for Severe Enterovirus Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Pleconaril, an investigational antiviral agent, in compassionate use studies for life-threatening enterovirus infections. The data presented here is intended to offer an objective overview for researchers, scientists, and drug development professionals. This compound, a capsid-binding inhibitor, has been explored as a therapeutic option for severe enteroviral illnesses, including neonatal sepsis and chronic meningoencephalitis, for which there are limited to no approved antiviral treatments. The standard of care for these conditions is primarily supportive. Intravenous immunoglobulin (IVIG) has also been used, with variable outcomes.

Comparative Efficacy Data

The following tables summarize the quantitative data from compassionate use studies of this compound and compare it with available data for alternative treatments in similar patient populations.

Table 1: Neonatal Enterovirus Sepsis
TreatmentStudy DesignNumber of PatientsPrimary EndpointEfficacy OutcomeCitation
This compound Randomized, Double-Blind, Placebo-Controlled Trial31 (this compound), 12 (Placebo)Mortality23% mortality in this compound group vs. 42% in placebo group (p=0.26, not statistically significant in the small sample of confirmed cases)[1]
Virological ResponseFaster clearance of virus from all sites in the this compound group (median 4.0 days vs. 7.0 days for placebo, p=0.08)[1]
Intravenous Immunoglobulin (IVIG) Retrospective Analysis67MortalityEarly IVIG therapy (within 3 days of illness onset) was independently associated with a favorable prognosis.[2]
Supportive Care Standard of CareN/AMortalityMortality rates for severe neonatal enterovirus infections (including hepatitis and myocarditis) can be as high as 24%-83% and 30%-50%, respectively.[1]
Table 2: Chronic Enteroviral Meningoencephalitis in Immunocompromised Patients
TreatmentStudy DesignNumber of PatientsPrimary EndpointEfficacy OutcomeCitation
This compound Compassionate Use Program (Open-Label)16Clinical Response75% (12 out of 16) of patients showed a clinical response temporally related to therapy.[3][4]
Virological Response92% (12 out of 13) of evaluable patients had a favorable virological response.[4]
Intravenous Immunoglobulin (IVIG) Case Reports/Small Series2Clinical & Virological ResponseOne patient with an in-vitro susceptible virus recovered completely with negative CSF PCR. The other patient with a resistant virus showed no clinical improvement and CSF PCR remained positive.[4]

Experimental Protocols

This compound Administration
  • Neonatal Enterovirus Sepsis (Randomized Controlled Trial): Neonates with suspected enterovirus sepsis (hepatitis, coagulopathy, and/or myocarditis) with onset at ≤15 days of life were randomized to receive either oral this compound or a placebo.[1] The dosing regimen in one study was 5 mg/kg of this compound administered every 8 hours for 7 days.[5] Serial virologic samples (oropharynx, rectum, urine, serum), clinical assessments, and pharmacokinetic and safety evaluations were performed.[5]

  • Compassionate Use Program (Severe Enterovirus Infections): Patients with potentially life-threatening enterovirus infections, including chronic meningoencephalitis, neonatal sepsis, and myocarditis, were eligible.[3] Physicians could request the drug from the manufacturer.[3] Responses were categorized as clinical, virological, laboratory, and radiological based on pre- and post-therapy assessments.[3] A clinical response was defined as the diminishment of one or more prominent presenting signs or symptoms.[3] Virological response was defined as the clearance of the virus from culture or PCR tests.[3]

Intravenous Immunoglobulin (IVIG) Administration
  • Neonatal Enterovirus Sepsis: In a retrospective analysis, "early IVIG therapy" was defined as administration within 3 days of illness onset.[2] Dosing in various studies and case reports has ranged from 0.5 g/kg to 5 g/kg.[6][7] One case series reported successful treatment of myocarditis with a total dose of 3 to 5 g/kg of IVIG.[7]

Supportive Care

Supportive care is the cornerstone of management for severe neonatal enterovirus infections and is provided to all patients regardless of other treatments.[1][8] This includes:

  • Cardiopulmonary Support: Mechanical ventilation and management of circulatory failure with inotropes.[6][9]

  • Fluid and Electrolyte Management: Intravenous fluids to maintain hydration and correct electrolyte imbalances.

  • Nutritional Support: Intravenous nutrition may be required during the acute phase of the illness.[6]

  • Hematologic Support: Transfusion of blood products such as packed red blood cells, platelets, and fresh frozen plasma to manage anemia, thrombocytopenia, and coagulopathy.[6]

  • Thermoregulation: Use of incubators or radiant warmers to maintain a stable body temperature.[6]

  • Infection Control: Implementation of contact precautions to prevent nosocomial spread.

Visualizations

This compound Mechanism of Action

Pleconaril_Mechanism cluster_virus Picornavirus Viral_Capsid Viral Capsid (VP1 protein) Hydrophobic_Pocket Hydrophobic Pocket Attachment Attachment to Host Cell Viral_Capsid->Attachment Mediates Uncoating Viral RNA Uncoating Hydrophobic_Pocket->Uncoating Stabilizes capsid, prevents conformational change Viral_RNA Viral RNA This compound This compound This compound->Hydrophobic_Pocket Binds to Inhibition Inhibition Host_Cell_Receptor Host Cell Receptor Attachment->Uncoating Replication Viral Replication Uncoating->Replication Inhibition->Attachment Blocks Inhibition->Uncoating Blocks Compassionate_Use_Workflow Patient Patient with Life-Threatening Enterovirus Infection Physician Treating Physician Identifies Need Patient->Physician Request Request for Compassionate Use of this compound Physician->Request Manufacturer Drug Manufacturer (ViroPharma) Request->Manufacturer Approval Approval and Drug Shipment Manufacturer->Approval Treatment This compound Administration and Monitoring Approval->Treatment Data_Collection Collection of Clinical, Virological, and Safety Data Treatment->Data_Collection Outcome_Analysis Analysis of Patient Outcomes Data_Collection->Outcome_Analysis

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。